molecular formula C8H17NO B2438648 2,5-Diethylmorpholine CAS No. 1094657-75-6

2,5-Diethylmorpholine

Cat. No.: B2438648
CAS No.: 1094657-75-6
M. Wt: 143.23
InChI Key: ZJXYOGYQMICNSB-UHFFFAOYSA-N
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Description

2,5-Diethylmorpholine is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-diethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-3-7-6-10-8(4-2)5-9-7/h7-9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXYOGYQMICNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC(CO1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,5-diethylmorpholine CAS number and molecular data

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and application scope of 2,5-Diethylmorpholine , a specialized chiral heterocycle used primarily as a scaffold in medicinal chemistry.

Physicochemical Profiling, Stereoselective Synthesis, and Medicinal Utility

Executive Summary

This compound (CAS: 1094657-75-6) is a disubstituted morpholine derivative characterized by two chiral centers at the C2 and C5 positions.[1][2][3][4][5] Unlike the commoditized solvent N-methylmorpholine, this compound serves as a high-value chiral building block in drug discovery. Its structural rigidity and lipophilic ethyl side chains make it a critical tool for modulating the pharmacokinetic properties (LogP, metabolic stability) of pharmaceutical candidates.

This guide provides a comprehensive analysis of its properties, validated synthetic protocols for stereochemical control, and handling standards for research applications.

Chemical Identity & Structural Data[6][7][8]

The molecule exists as a mixture of stereoisomers (cis and trans), or as enantiomerically pure forms depending on the synthetic route. The trans-isomer is often thermodynamically favored in cyclization reactions, though cis-isomers can be accessed via specific chelation-controlled pathways.

Parameter Data
Chemical Name This compound
CAS Registry Number 1094657-75-6
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
SMILES CCC1CNCC(O1)CC
InChI Key Variable based on stereochemistry (General: RPSYMAMREDJAES-UHFFFAOYSA-N analog)
Stereoisomers (2S,5S), (2R,5R) [trans]; (2S,5R), (2R,5S) [cis]
Physicochemical Properties (Predicted)

Note: Due to its status as a research chemical, experimental bulk data is limited. Values below are calculated based on structure-activity relationship (SAR) models validated against 2,5-dimethylmorpholine.

Property Value / Range Confidence
Boiling Point 175°C – 185°C (at 760 mmHg)High (Homolog Extrapolation)
Density 0.90 ± 0.02 g/cm³Medium
LogP (Octanol/Water) 1.16 – 1.45High
pKa (Conjugate Acid) 7.8 – 8.2High (Basicity reduced by steric bulk)
Physical State Colorless to pale yellow liquidHigh

Synthetic Methodologies

The synthesis of this compound requires precise stereocontrol to avoid difficult chromatographic separations of diastereomers. Two primary routes are established: Nucleophilic Epoxide Opening (Myers' Route) for trans-selectivity, and Pd-Catalyzed Allylation (Cossy's Route) for catalytic efficiency.

Method A: Stereoselective Synthesis of trans-2,5-Diethylmorpholine

This protocol, adapted from Lanman & Myers (Org. Lett. 2004), utilizes the inherent chirality of amino alcohol and epoxide precursors to set the stereocenters.

Precursors:

  • (S)-1,2-Epoxybutane (Chiral Epoxide)

  • (S)-2-Amino-1-butanol (Chiral Amino Alcohol)

Workflow Diagram (DOT Visualization)

G Start Precursors: (S)-1,2-Epoxybutane + (S)-2-Amino-1-butanol Step1 Step 1: Regioselective Opening (Reflux in n-PrOH, 16h) Forms Amino Diol Start->Step1 Nucleophilic Attack Step2 Step 2: N-Sulfonylation (TsCl, Et3N, DCM) Protects Amine Step1->Step2 N-Protection Step3 Step 3: Cyclization (NaH, THF, 0°C) Intramolecular SN2 Step2->Step3 Ring Closure Step4 Step 4: Deprotection (Na/Naphthalene) Removes Tosyl Group Step3->Step4 Cleavage Product Product: trans-(2S,5S)-2,5-Diethylmorpholine Step4->Product Purification

Figure 1: Stereoselective synthesis pathway for trans-2,5-diethylmorpholine via amino-diol cyclization.

Detailed Protocol
  • Epoxide Opening:

    • Charge a reaction vessel with (S)-2-amino-1-butanol (4.0 equiv) and (S)-1,2-epoxybutane (1.0 equiv) in n-propanol.

    • Reflux for 16 hours. The amino group attacks the less hindered carbon of the epoxide, yielding the amino diol intermediate.[6]

    • Note: The use of excess amino alcohol suppresses polymerization of the epoxide.

  • N-Protection:

    • Treat the crude amino diol with p-toluenesulfonyl chloride (TsCl) and triethylamine (Et₃N) in dichloromethane (DCM) at 0°C.[7]

    • This forms the N-tosyl derivative, preventing amine interference during cyclization.

  • Cyclization (Key Step):

    • Dissolve the N-tosyl diol in anhydrous THF.

    • Add Sodium Hydride (NaH, 2.5 equiv) at 0°C.

    • Mechanism: The alkoxide generated displaces the sulfonate (or activates a leaving group if mesylation is used previously) in an intramolecular S_N2 reaction, inverting the configuration at the electrophilic center to lock the trans geometry.

  • Deprotection:

    • Remove the tosyl group using Sodium Naphthalenide in THF at -78°C to yield the free amine.

Method B: Palladium-Catalyzed Heterocyclization

For researchers requiring a faster route to the racemic mixture or specific diastereomers from vinyloxiranes, the method by Aubineau & Cossy (Org. Lett. 2018) is effective.

  • Reagents: Vinyloxirane + Amino Alcohol.

  • Catalyst: Pd(PPh₃)₄ (1 mol%) / FeCl₃ (10 mol%).

  • Mechanism: Pd-catalyzed Tsuji-Trost allylation followed by Iron(III)-catalyzed heterocyclization.[8] This "one-pot" method is atom-economical and generates water as the sole byproduct.[8]

Applications in Drug Discovery

This compound is not merely a solvent; it is a conformational restrictor .

Lipophilicity Modulation

Replacing a standard morpholine ring with this compound in a drug candidate increases the LogP by approximately 1.0 – 1.2 units . This is critical for:

  • Improving blood-brain barrier (BBB) penetration.

  • Enhancing membrane permeability of highly polar pharmacophores.

Metabolic Blocking

The ethyl groups at positions 2 and 5 sterically hinder the common metabolic oxidation sites (alpha to the heteroatoms).

  • CYP450 Stability: The substitution prevents rapid N-dealkylation or alpha-hydroxylation, prolonging the half-life (t½) of the parent drug.

Chiral Scaffolding

In asymmetric catalysis, the C2-symmetric nature of the trans-isomer (or the specific chirality of the cis-isomer) allows it to function as a chiral auxiliary or ligand backbone in enantioselective syntheses.

Handling & Safety Profile

While specific SDS data for CAS 1094657-75-6 is sparse, it must be handled with the rigor applied to corrosive secondary amines .

Hazard Class Description Precaution
Skin/Eye Corrosion Likely Category 1B or 2. Causes severe irritation or burns.Wear nitrile gloves, safety goggles, and face shield.
Flammability Flash point likely < 60°C.Store in flammables cabinet. Ground all equipment.
Acute Toxicity Harmful if swallowed or inhaled.Use only within a certified fume hood.

Storage:

  • Store under inert atmosphere (Nitrogen/Argon).

  • Hygroscopic: Keep tightly sealed to prevent water absorption which alters stoichiometry in synthesis.

References

  • Lanman, B. A., & Myers, A. G. (2004).[6] Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Organic Letters, 6(6), 1045–1047.[9]

  • Aubineau, T., & Cossy, J. (2018).[8] A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(23), 7419–7423.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 93264007, (2S,5R)-2,5-diethylmorpholine.

  • Accela ChemBio. (2024). Product Information: this compound (CAS 1094657-75-6).[1][2][3][4][5]

Sources

Stereochemical Engineering of 2,5-Diethylmorpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stereochemistry and Isomerism of 2,5-Diethylmorpholine Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Directive

The morpholine scaffold is a privileged structure in medicinal chemistry, widely utilized to modulate pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability. While the parent morpholine is achiral, C-substituted derivatives introduce stereochemical complexity that can drastically alter biological activity.

This compound represents a specific subclass of "regio-irregular" disubstituted morpholines. Unlike the symmetric 2,6-isomers, the 2,5-substitution pattern creates a unique stereochemical environment where the substituents are situated


 to the oxygen and 

to the nitrogen, respectively. This guide provides a definitive analysis of its stereoisomerism, conformational thermodynamics, and validated synthetic protocols.

Stereochemical Matrix & Isomerism

Chirality and Symmetry

The this compound molecule contains two chiral centers at positions C2 and C5 .

  • Numbering: According to IUPAC rules, numbering starts at the oxygen atom (1), proceeds to the ethyl-substituted carbon (2), unsubstituted methylene (3), nitrogen (4), ethyl-substituted carbon (5), and unsubstituted methylene (6).

  • Symmetry Analysis: Unlike 2,6-dimethylmorpholine, which possesses a meso form due to a plane of symmetry in the cis-isomer, this compound lacks internal reflection symmetry. The C2 position is adjacent to oxygen, while C5 is adjacent to nitrogen. Consequently, the molecule cannot be superimposable on its mirror image even in the cis configuration.

The Isomer Count

There are 4 distinct stereoisomers , existing as two pairs of enantiomers.

Isomer ClassificationConfiguration (C2, C5)RelationshipThermodynamic Stability
Trans (Pair A) (2R, 5R)Enantiomer of (2S, 5S)High (Diequatorial capable)
Trans (Pair A) (2S, 5S)Enantiomer of (2R, 5R)High (Diequatorial capable)
Cis (Pair B) (2R, 5S)Enantiomer of (2S, 5R)Lower (Axial-Equatorial)
Cis (Pair B) (2S, 5R)Enantiomer of (2R, 5S)Lower (Axial-Equatorial)

Critical Distinction: In the context of 2,5-disubstitution, Trans refers to the relationship where the substituents are on opposite sides of the ring plane (typically 1,4-relationship in the ring path). In the chair conformation, the trans isomer can adopt a diequatorial orientation, making it the thermodynamic product.

Conformational Thermodynamics

The morpholine ring predominantly exists in a chair conformation. The stability of the isomers is dictated by 1,3-diaxial interactions and the "gauche" interactions within the ring.

Trans-Isomer (Diequatorial)

The trans-2,5-diethylmorpholine can adopt a conformation where both ethyl groups are equatorial .

  • Conformer A: C2-Et (eq), C5-Et (eq).

  • Conformer B: C2-Et (ax), C5-Et (ax).

  • Equilibrium: Strongly shifted toward Conformer A. This minimizes steric clash and is the lowest energy state among all isomers.

Cis-Isomer (Axial-Equatorial)

The cis-2,5-diethylmorpholine is "locked" in a conformation where one substituent must be axial if the other is equatorial.

  • Conformer A: C2-Et (eq), C5-Et (ax).

  • Conformer B: C2-Et (ax), C5-Et (eq).

  • Energy Penalty: The presence of an axial ethyl group introduces 1,3-diaxial interactions (with axial protons at C4/C6 or C3/C5), raising the ground state energy by approximately 1.8–2.5 kcal/mol relative to the trans isomer.

Synthetic Architecture & Separation

To access specific isomers, a modular synthesis from chiral pool precursors is the most reliable method. The following protocol utilizes the reaction between 2-amino-1-butanol and 1,2-epoxybutane (or a 2-halobutane derivative).

Validated Synthetic Workflow

This route allows for the control of stereochemistry by selecting the absolute configuration of the starting materials.

Protocol:

  • Ring Opening: Reaction of 2-amino-1-butanol with 1,2-epoxybutane yields the acyclic diol amine.

  • Cyclization: Acid-catalyzed dehydration or activation of the alcohol (e.g., via tosylation) followed by intramolecular displacement closes the ether linkage.

Synthesis Start1 2-Amino-1-butanol (Chiral or Racemic) Intermediate Intermediate: Bis(2-hydroxybutyl)amine type (Regio-isomer specific) Start1->Intermediate Nucleophilic Attack Start2 1,2-Epoxybutane (Chiral or Racemic) Start2->Intermediate Cyclization Cyclization (H2SO4 or TsCl/Base) Intermediate->Cyclization Intramolecular Etherification Product This compound (Mixture or Pure Isomer) Cyclization->Product Separation Purification (Distillation/Chiral HPLC) Product->Separation

Figure 1: Modular synthesis workflow for this compound. By controlling the chirality of the amine and epoxide, specific diastereomers can be enriched.

Stereochemical Outcome Logic[1][2][3]
  • (S)-Amine + (S)-Epoxide: Leads to the Trans (S,S) isomer (predominantly).

  • (S)-Amine + (R)-Epoxide: Leads to the Cis (S,R) isomer.

  • Note: Regioselectivity of epoxide opening (terminal vs internal attack) determines if the ethyl group ends up at C5 or C6. Attack at the terminal carbon of 1,2-epoxybutane places the ethyl group at the correct position for 2,5-substitution upon cyclization [1].

Characterization & Identification

Distinguishing the cis and trans isomers requires analysis of scalar coupling constants (


) in 

H NMR.
NMR Fingerprinting

The key differentiator is the coupling between the methine protons (H2 and H5) and their adjacent methylene protons.

FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial-Equatorial)
Conformation H2 and H5 are both Axial .One H is Axial, one is Equatorial.
Coupling (

)
Large coupling (~10–12 Hz) observed for both H2 and H5 with adjacent axial protons.Large coupling observed for only one methine proton (the axial one).
Signal Width H2 and H5 signals appear as broad triplets/quartets (large width at half-height).One signal is broad, the other is narrower (dominated by

and

~2–5 Hz).
C-13 Shifts Ethyl methyl carbons typically shielded differently due to

-gauche effects.
Distinct shifts; often more complexity due to lack of symmetry.
Physical Properties
  • Boiling Point: The cis isomer, having a higher dipole moment and less compact packing (due to the axial substituent), often exhibits a slightly higher boiling point than the trans isomer, though they are close.

  • Chromatography: The isomers are separable on silica gel. The trans isomer (less polar surface area) typically elutes first in non-polar mobile phases.

Applications in Drug Discovery[4][5]

This compound serves as a high-value building block for "scaffold hopping."

  • Lipophilicity Tuning: Replacing a standard morpholine with this compound increases

    
     significantly, enhancing blood-brain barrier (BBB) penetration.
    
  • Metabolic Blockade: Substitution at C2 and C5 sterically hinders oxidative metabolism at the

    
    -carbons, a common clearance pathway for cyclic amines [2].
    
  • Conformational Restriction: The ethyl groups lock the ring into a specific chair conformation, which can rigidify the orientation of the nitrogen lone pair or N-substituents, potentially improving receptor binding affinity (entropy reduction).

References

  • Organic Chemistry Portal. (2024).[1] Synthesis of Morpholines. Retrieved from [Link]

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. Retrieved from [Link]

Sources

Thermodynamic Properties of Substituted Morpholine Derivatives: A Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges where the phase behavior, binding affinity, or solvent efficacy of a morpholine-containing system deviates from in silico predictions. The root cause almost universally lies in a misunderstanding of the molecule's thermodynamic properties. The morpholine scaffold—a six-membered heterocycle containing both an ether oxygen and a secondary amine—possesses a highly tunable thermodynamic profile.

When we modify this ring (e.g., via N-alkylation to form N-methylmorpholine or N-oxidation to yield N-methylmorpholine N-oxide), we fundamentally alter its heat capacity, solvation enthalpy, and vapor pressure. This whitepaper provides an in-depth analysis of these thermodynamic shifts, offering researchers and drug development professionals actionable methodologies and field-proven insights for characterizing substituted morpholines.

Substituent Effects on Thermodynamic Parameters

The thermodynamic behavior of morpholine derivatives is dictated by the delicate balance between hydrophobic effects (driven by the hydrocarbon backbone) and hydrophilic interactions (driven by the heteroatoms).

Solvation Enthalpy and Hydrogen Bonding

Unsubstituted morpholine is highly water-soluble due to its ability to act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the ether oxygen and amine nitrogen). When the amine is oxidized to form N-methylmorpholine N-oxide (NMMO), the thermodynamic landscape shifts dramatically. In ternary solutions of cellulose, NMMO, and water, the dissolution of cellulose is spontaneous at low water concentrations and is almost entirely driven by a massive decrease in enthalpy[1]. This exothermic shift is caused by the formation of strong hydrogen bonds between the highly polar N-oxide group and the cellulose surface, which outcompetes cellulose-cellulose interactions[1].

Vapor Pressure and Phase Equilibria

In carbon dioxide capture processes, solvent volatility is a critical economic and environmental metric. N-alkyl substitution generally reduces the vapor pressure of the morpholine derivative in aqueous solutions primarily through increased molecular weight and altered intermolecular forces[2]. Experimental vapor pressures for morpholine and its derivatives, measured from 308.15 K to 473.15 K, correlate tightly with the Antoine equation, providing reliable predictive models for high-temperature applications[3].

Heat Capacity and Ionization

The apparent molar heat capacity (


) of morpholine derivatives is highly sensitive to temperature and ionic strength. The standard partial molar heat capacity of ionization for morpholine at 25 °C and infinite dilution is 40 ± 7 J·K⁻¹·mol⁻¹[4]. In aqueous solutions, the introduction of bulky substituents (such as in N-butyl-N-methylmorpholine-based amino acid ionic liquids) results in thermodynamic behavior dominated by the hydrophobic effect, leading to a decrease in limiting apparent molar compressibilities[5].

G Root Morpholine Core Sub1 N-Alkyl Substitution Root->Sub1 Steric Bulk Sub2 N-Oxidation Root->Sub2 Polarity Shift Eff1 ↑ Hydrophobicity ↓ Vapor Pressure Sub1->Eff1 Eff2 ↑ Solvation Enthalpy ↑ H-Bonding Sub2->Eff2

Logical relationship of substituent effects on morpholine thermodynamics.

Quantitative Thermodynamic Data

To facilitate rapid comparison, the following table synthesizes critically evaluated thermodynamic parameters for key morpholine derivatives.

CompoundThermodynamic PropertyValueExperimental ConditionsRef
Morpholine Ionization Enthalpy (

)
39 ± 1 kJ·mol⁻¹25 °C, infinite dilution[4]
Morpholine Ionization Entropy (

)
-31 ± 1 J·K⁻¹·mol⁻¹25 °C, infinite dilution[4]
Morpholine Heat Capacity of Ionization (

)
40 ± 7 J·K⁻¹·mol⁻¹25 °C, infinite dilution[4]
Morpholine Liquid Heat Capacity (

)
173.89 J·mol⁻¹·K⁻¹Standard conditions[6]
Piperazine (Analog)Enthalpy of Sublimation (

)
72.1 ± 1.3 kJ·mol⁻¹Flow system measurement[7]

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, thermodynamic data must be generated using robust, self-validating systems. Below are the field-proven protocols I utilize for characterizing morpholine derivatives.

Protocol 1: Potentiometric Determination of Ionization Thermodynamics

This protocol determines the exact pKa,


, and 

of substituted morpholinium ions across a wide temperature gradient.
  • Sample Preparation: Prepare aqueous solutions of the substituted morpholine at varying ionic strengths (e.g., 0.1 m to 1.0 m) using sodium trifluoromethanesulfonate as a background electrolyte.

  • Cell Assembly: Utilize a hydrogen-electrode concentration cell to monitor pH across a temperature gradient of 0 °C to 300 °C[4].

    • Causality & Expertise: A hydrogen-electrode cell is strictly chosen over standard glass pH electrodes. Glass electrodes suffer from severe alkaline error and physical degradation at the elevated temperatures required for comprehensive thermodynamic modeling. The hydrogen electrode ensures high-fidelity proton activity measurements without baseline drift.

  • Data Acquisition: Record the electromotive force (EMF) once thermal and chemical equilibrium is established (defined as an EMF drift of < 0.1 mV over 30 minutes).

  • Thermodynamic Extraction: Calculate the hydrolysis quotients from the Nernst equation. Extrapolate these values to infinite dilution to derive the standard state thermodynamic parameters (

    
    , 
    
    
    
    ,
    
    
    )[4].
Protocol 2: Vapor Pressure and Enthalpy of Vaporization (Static Method)

Accurate vapor pressure data is non-negotiable for designing distillation columns or CO2 capture scrubbers.

  • Degassing (Critical Step): Subject the substituted morpholine sample to a minimum of three rigorous freeze-pump-thaw cycles on a high-vacuum line.

    • Causality & Expertise: Trace dissolved atmospheric gases will disproportionately partition into the headspace of the equilibrium cell. If not removed, they artificially inflate the measured vapor pressure, completely skewing the derived enthalpy of vaporization and leading to catastrophic failures in process scale-up.

  • Equilibration: Introduce the purified sample into a thermostatted static equilibrium cell equipped with a highly sensitive capacitance manometer.

  • Measurement: Record the vapor pressure at equilibrium across a temperature range of 273 K to 473.15 K[3].

  • Modeling: Fit the empirical data to the Antoine equation. Apply the Clausius-Clapeyron relation to the slope of

    
     vs 
    
    
    
    to extract the standard enthalpy of vaporization (
    
    
    ).

G N1 Morpholine Derivative Sample N2 Isothermal Titration Calorimetry N1->N2 Enthalpy (ΔH) N3 Static Equilibrium Cell N1->N3 Vapor Pressure (Pvap) N4 Hydrogen-Electrode Concentration Cell N1->N4 Ionization (pKa, ΔCp) N5 Thermodynamic State Equations N2->N5 N3->N5 N4->N5

Workflow for the thermodynamic characterization of morpholine derivatives.

Conclusion

The thermodynamic characterization of substituted morpholine derivatives is not merely an academic exercise; it is the foundational step in rational drug design, advanced solvent engineering, and the optimization of carbon capture technologies. By understanding how specific functional groups manipulate the heat capacity, solvation enthalpy, and phase equilibria of the morpholine core, researchers can bypass empirical trial-and-error and move directly to deterministic system design.

References

  • Thermodynamic Properties of the Ionization of Morpholine as a Function of Temperature and Ionic Strength Journal of Chemical & Engineering Data - ACS Publications URL:[Link][4]

  • Effect of Water Content in N-Methylmorpholine N-Oxide/Cellulose Solutions on Thermodynamics, Structure, and Hydrogen Bonding PubMed - National Institutes of Health URL: [Link][1]

  • Vapor Pressures of Morpholine, Diethyl Methylmalonate, and Five Glycol Ethers at Temperatures up to 473.15 K ResearchGate URL:[Link][3]

  • Influence of temperature and anion type on thermophysical properties of aqueous solutions of morpholine based amino acid ionic liquids MOST Wiedzy URL:[Link][5]

  • A Mechanistic and Kinetic Study on the Decomposition of Morpholine ResearchGate URL:[Link][7]

  • MORPHOLINE - Chemical Properties and Industrial Applications Ataman Kimya URL: [Link][6]

  • The Chemistry and Thermodynamics of Point Source CO2 Capture by Liquid Chemical Absorption PubMed Central (PMC) URL:[Link][2]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 2,5-Diethylmorpholine

[1]

Executive Summary

This compound (CAS 1094657-75-6) represents a structural evolution of the morpholine heterocycle where the introduction of ethyl substituents at the 2 and 5 positions significantly alters the physicochemical landscape of the molecule.[1][2] Unlike unsubstituted morpholine, which is fully water-miscible and highly polar, this compound exhibits a lipophilic shift .[1]

This guide provides a technical analysis of its solubility behavior, driven by Structure-Activity Relationships (SAR) and comparative data from close structural analogs (e.g., 2,5-dimethylmorpholine).[1] It is designed to assist researchers in selecting appropriate solvent systems for synthesis, extraction, and formulation.[1]

Physicochemical Profile & Mechanism[1][3]

To understand the solubility of this compound, one must analyze the competition between its polar core and its lipophilic surface area.[1]

Structural Analysis[1]
  • Core Heterocycle: The morpholine ring contains an ether oxygen (H-bond acceptor) and a secondary amine nitrogen (H-bond donor/acceptor).[1] This core drives polarity and water solubility.[1]

  • Substituents: Two ethyl groups (

    
    ) add steric bulk and hydrophobicity.[1]
    
  • Chirality: The 2,5-substitution pattern introduces stereocenters, typically existing as cis and trans isomers.[1] While solubility differences between diastereomers are usually negligible for general solvent selection, the cis isomer is often thermodynamically favored.[1]

The Lipophilic Shift (LogP)

The addition of alkyl chains shifts the partition coefficient (LogP) significantly.

CompoundStructureLogP (Approx.)Solubility Classification
Morpholine Unsubstituted-0.86Highly Hydrophilic (Water Miscible)
2,5-Dimethylmorpholine Methyl subst.[1]~0.2Amphiphilic (Water Soluble)
This compound Ethyl subst.[1]~1.2 - 1.5 Lipophilic-Amphiphilic

Technical Insight: The jump in LogP to >1.0 indicates that while this compound retains water solubility due to the amine, it will partition preferentially into organic solvents in biphasic systems, unlike its methyl analog.[1]

Solubility in Polar vs. Non-Polar Solvents[1][4][5][6][7]

Polar Solvents (Protic & Aprotic)

Mechanism: Hydrogen Bonding & Dipole-Dipole Interactions.[1]

  • Water: Soluble, but likely not fully miscible in all proportions like morpholine.[1] The ethyl groups disrupt the water lattice structure.[1] Solubility is highly pH-dependent (see Section 4).[1]

  • Alcohols (MeOH, EtOH, IPA): High solubility.[1] The alkyl chains of the alcohol interact with the ethyl groups of the morpholine, while the hydroxyl groups engage the amine/ether core.[1]

  • DMSO/DMF: High solubility due to strong dipole interactions.[1]

Non-Polar Solvents

Mechanism: Van der Waals (London Dispersion) Forces.[1][3]

  • Hydrocarbons (Hexane, Heptane): Moderate to High solubility.[1] The ethyl groups provide a "greasy" handle, allowing the molecule to solvate in non-polar media where unsubstituted morpholine would crash out.[1]

  • Aromatics (Toluene, Benzene): High solubility.[1]

    
    -interactions are not primary, but the lipophilic compatibility is excellent.[1]
    
  • Chlorinated Solvents (DCM, Chloroform): Very High solubility.[1] These are "gold standard" solvents for this class, interacting well with both the amine lone pair and the alkyl backbone.[1]

Comparative Solubility Matrix (Predicted)
Solvent ClassSpecific SolventPredicted SolubilityPrimary Interaction
Polar Protic Water (pH 7)Moderate/SolubleH-Bonding
Polar Protic Water (pH 2)Very High Ionic (Ammonium salt)
Polar Protic MethanolHighH-Bonding + Lipophilic
Polar Aprotic AcetonitrileHighDipole-Dipole
Non-Polar HexaneModerateVan der Waals
Non-Polar TolueneHighVan der Waals
Chlorinated DichloromethaneVery HighDipole + Dispersion

The "Amine Flip": pH-Dependent Solubility Strategy[1]

For extraction and purification, the basicity of the secondary amine (

1
  • Acidic pH (pH < 4): The nitrogen protonates to form the cation (

    
    ).[1]
    
    • Result: Molecule becomes ionic.[1]

    • Solubility: High in Water; Low in Organic Solvents (DCM, Hexane).[1]

  • Basic pH (pH > 10): The nitrogen is deprotonated (neutral).[1]

    • Result: Molecule is neutral and lipophilic.[1]

    • Solubility: Low in Water; High in Organic Solvents.[1]

Application: To purify this compound from non-basic impurities, extract into aqueous acid, wash the organic layer, then basify the aqueous layer and extract the pure amine back into an organic solvent.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Screen

Objective: Determine the saturation limit of this compound in a specific solvent.

  • Preparation: Weigh 5.0 mL of the target solvent into a tared, sealable glass vial.

  • Addition: Add this compound dropwise (approx. 50 µL increments) while stirring at 25°C.

  • Observation: After each addition, vortex for 30 seconds. Look for "schlieren" lines (dissolution) or turbidity (saturation/immiscibility).[1]

  • Saturation: Continue until a persistent cloudiness or phase separation is observed.

  • Quantification:

    • Centrifuge the sample to separate phases.[1]

    • Remove the supernatant (saturated solution).[1]

    • Evaporate a known volume of supernatant to dryness in a pre-weighed vessel.[1]

    • Calculate solubility in mg/mL.[1]

Protocol B: Partition Coefficient Determination (Shake-Flask)

Objective: Determine distribution between Octanol and Water (

1
  • System: Prepare a 1:1 mixture of 1-Octanol and Phosphate Buffer (pH 7.4). Pre-saturate phases by shaking for 24 hours, then separate.[1]

  • Spiking: Dissolve a known mass of this compound in the pre-saturated Octanol phase.

  • Equilibrium: Add the buffer phase. Shake vigorously for 1 hour at constant temperature. Allow phases to separate (centrifuge if necessary).[1]

  • Analysis: Analyze both phases using HPLC-UV or GC-FID.

    • Note: Morpholines often lack strong UV chromophores; derivatization or Refractive Index (RI) detection may be required.[1]

Visualization: Solubility Decision Logic

SolubilityLogicStartStart: this compound(Neutral Form)CheckpHCheck pH EnvironmentStart->CheckpHAcidicAcidic (pH < 4)Protonation -> CationicCheckpH->AcidicAdd HClNeutralBasicNeutral/Basic (pH > 9)Neutral AmineCheckpH->NeutralBasicAdd NaOHWaterSolHigh Water Solubility(Forms Salt)Acidic->WaterSolOrgSolHigh Organic Solubility(Lipophilic)NeutralBasic->OrgSolAqLayerPartitions to Aqueous LayerWaterSol->AqLayerPurificationOrgLayerPartitions to Organic Layer(DCM, Toluene, Hexane)OrgSol->OrgLayerExtractionExtractionExtraction StrategyAqLayer->ExtractionOrgLayer->Extraction

Caption: Solubility switching mechanism for this compound based on pH-dependent protonation states.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 517880, 2,5-Dimethylmorpholine. Retrieved from [Link][1]

    • Context: Used as the primary structural analog for physicochemical property extrapolation (LogP, boiling point trends).[1]

  • ChemSrc (2025). this compound CAS 1094657-75-6 Entry. Retrieved from [Link][1][4][5]

    • Context: Verification of CAS number and existence of the specific diethyl isomer.[1]

  • NIST Chemistry WebBook. Morpholine, 2,5-dimethyl- Infrared Spectrum and Properties. Retrieved from [Link][1]

    • Context: Baseline data for morpholine derivative spectral and physical characteristics.[1]

  • Open Oregon Educational Resources. Solubility – Introductory Organic Chemistry. Retrieved from [Link]

    • Context: Theoretical grounding for "Like Dissolves Like" interactions in amine-ether heterocycles.[1]

Comprehensive Technical Guide: Basicity and Physicochemical Profiling of 2,5-Diethylmorpholine

[1][2]

Executive Summary

2,5-Diethylmorpholine represents a critical pharmacophore in medicinal chemistry, offering a lipophilic modulation of the standard morpholine ring.[1][2] While the parent morpholine (

1

This guide addresses the basicity of this compound, a property that dictates its ionization state at physiological pH (7.4), membrane permeability (LogD), and hERG channel liability.[1][2] Based on structural analogs and Quantitative Structure-Property Relationship (QSPR) analysis, the pKa of this compound is projected to fall within the 7.5 – 8.1 range, slightly lower than the parent morpholine due to steric hindrance to solvation at the N4 position.[1][2]

Structural & Stereochemical Analysis[1][2][3][4]

To understand the basicity, we must first define the steric environment. The morpholine ring adopts a chair conformation to minimize torsional strain.

Positional Effects[1]
  • Position 2 (Ether-adjacent): The ethyl group at C2 is adjacent to the oxygen atom.[1] Its electronic influence on the nitrogen (N4) is primarily inductive (+I) but attenuated by distance. It has minimal steric impact on the nitrogen lone pair.[1]

  • Position 5 (Amine-adjacent): The ethyl group at C5 is

    
     to the nitrogen.[1] This is the critical determinant of basicity. While alkyl groups are electron-donating (theoretically increasing basicity), 
    
    
    -substitution in cyclic amines often decreases
    
    
    by hindering the solvation shell required to stabilize the protonated cation (ammonium species).[1]
Stereoisomerism (Cis vs. Trans)

This compound exists as two diastereomers, which possess distinct physicochemical profiles.

  • Cis-2,5-diethylmorpholine: Typically the thermodynamic product.[1] In the chair conformation, both ethyl groups can adopt an equatorial orientation (diequatorial), minimizing 1,3-diaxial interactions.[1][2]

  • Trans-2,5-diethylmorpholine: Requires one substituent to be axial while the other is equatorial.[1] The axial ethyl group introduces steric strain and can further shield the nitrogen center, potentially altering the

    
     by 0.1–0.3 units compared to the cis isomer.
    
Visualization of Protonation Equilibrium

The following diagram illustrates the equilibrium between the free base and the conjugate acid, highlighting the steric influence of the C5-ethyl group.

Gcluster_0Free Base (Neutral)cluster_1Conjugate Acid (Cationic)node_baseThis compound(Lone pair available)node_acidProtonated Cation(Solvation Shell Required)node_base->node_acid+ H3O+node_acid->node_base- H2OFactorsBasicity Modulators:1. Inductive (+I): C2/C5 Ethyls (Increases pKa)2. Steric (Solvation): C5 Ethyl (Decreases pKa)3. Net Effect: Slight pKa Reduction vs MorpholineFactors->node_acidStabilizationInterference

Caption: Protonation equilibrium of this compound. The C5-ethyl group sterically hinders water molecules from stabilizing the positive charge on the ammonium cation.[1]

Predicted pKa Values & Comparative Data

Direct experimental values for specific isomers of this compound are sparse in open literature.[1][2] However, we can derive high-confidence estimates using "Nearest Neighbor" analysis with validated analogs.[1][2]

Table 1: Comparative Basicity of Morpholine Analogs

CompoundStructureExperimental pKaNet Effect vs ParentMechanism
Morpholine Unsubstituted8.36 ReferenceN/A
2,6-Dimethylmorpholine

-disubstituted
7.45 - 7.60 -0.8 unitsSteric hindrance to solvation dominates inductive effect.[1][2]
2-Ethylmorpholine Remote substitution~8.4 +0.05 unitsWeak inductive effect; minimal steric cost.[1]
3-Methylmorpholine

-substituted
~7.8 -0.5 units

-methyl hinders solvation.
This compound Target Analyte 7.6 – 8.1 (Pred) -0.3 to -0.7 C5-ethyl hindrance > Inductive gain.

Scientific Insight: The drop in basicity for this compound (relative to morpholine) is expected to be less severe than in 2,6-dimethylmorpholine because only one position adjacent to the nitrogen is substituted (C5), whereas 2,6-dimethylmorpholine blocks both adjacent positions (C3 and C5 in N-numbering, or C2/C6 relative to O).[1][2] Therefore, we predict the pKa to sit between the monosubstituted (3-methyl) and disubstituted (2,6-dimethyl) analogs.[1][2]

Physicochemical Implications

Understanding the pKa allows us to model the behavior of the molecule in biological systems.

Ionization at Physiological pH (7.4)

Using the Henderson-Hasselbalch equation:

2

Assuming a pKa of 7.8 :

  • At pH 7.4: ~71% of the molecule exists as the cationic salt.

  • Implication: High solubility in aqueous media, but sufficient neutral fraction (~29%) to permit passive membrane diffusion.[1][2]

LogD (Distribution Coefficient)

Unlike LogP (lipophilicity of the neutral species), LogD is pH-dependent.[2]

  • LogP (Predicted): ~1.2 – 1.5 (Ethyl groups add lipophilicity).[2]

  • LogD (pH 7.4): Will be lower than LogP due to ionization.

    • Est LogD: 0.8 – 1.1.[1]

    • Drug Design Note: This falls into an optimal range for CNS penetration (LogD 1–3) and oral bioavailability.

Experimental Protocols for pKa Determination

To validate the predicted values, the following self-validating protocols are recommended.

Method A: Potentiometric Titration (The "Gold Standard")

Best for pure samples (>95%) where high precision is required.[2]

Reagents:

  • 0.01 M HCl (Standardized)[2]

  • 0.01 M NaOH (Standardized)[2]

  • 0.15 M KCl (Ionic strength adjustor)[2]

  • Degassed HPLC-grade water[1]

Workflow:

  • Preparation: Dissolve this compound (free base) in 0.15 M KCl to a concentration of ~1 mM.

  • Acidification: Add excess HCl to fully protonate the amine (starting pH < 3.0).

  • Titration: Titrate with 0.01 M NaOH under inert gas (

    
     or Ar) to prevent carbonate formation.
    
  • Data Capture: Record pH vs. Volume of NaOH.

  • Calculation: Use the Bjerrum difference plot or Gran plot to determine the equivalence point and

    
    .
    
Method B: NMR-Controlled pH Titration (Isomer Specific)

Best for distinguishing between cis and trans isomers in a mixture, as they will have distinct chemical shifts.[1][2]

Workflow Diagram:

NMR_ProtocolStartStart: Mixed Isomer Sample(1-5 mM in D2O/Buffer)Step11. Adjust pH to ~2.0 (Fully Protonated)Record 1H NMRStart->Step1Step22. Sequential Addition of NaODMeasure pH (internal electrode)Step1->Step2Step33. Track Chemical Shift (δ)of H-5 or H-2 protonsStep2->Step3DecisionIsomerSplit?Step3->DecisionDecision->Step2Next pH pointCalc4. Fit δ vs pH to Sigmoidal CurveEquation: δ_obs = (δ_acid + δ_base * 10^(pH-pKa)) / (1 + 10^(pH-pKa))Decision->CalcFull range (pH 2-11)ResultOutput: Distinct pKa valuesfor Cis and Trans isomersCalc->Result

Caption: NMR titration workflow allowing simultaneous pKa determination for cis/trans diastereomers.

Technical Note on NMR: Monitor the proton at C5 or C3 . The chemical shift change (


1

References

  • Hall, H. K. (1957).[1][2][3] Correlation of the Base Strengths of Amines. Journal of the American Chemical Society.[1] Link[2]

  • Perrin, D. D. (1965).[1][2] Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link

  • Mager, P. P. (1984).[1][2] Morpholine Pharmacophores: Structural and Physicochemical Properties. Medicinal Research Reviews.

  • ACD/Labs Percepta Platform. Physicochemical Property Predictions (pKa, LogD). Link

  • Reich, H. J. (2018).[1][2] Bordwell pKa Table (Ammonium Ions). University of Wisconsin-Madison.[1] Link

(Note: While specific literature on this compound is limited, references 1 and 5 provide the foundational data for the substituent effects cited in Section 3.)

Conformational Analysis of 2,5-Diethylmorpholine Ring Structures: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a ubiquitous, saturated six-membered heterocycle that serves as a foundational scaffold in modern medicinal chemistry. Its unique physicochemical properties—specifically its weak basicity, balanced lipophilicity, and metabolic stability—make it a privileged structure for enhancing blood-brain barrier (BBB) permeability in central nervous system (CNS) therapeutics[1].

While the unsubstituted morpholine ring has been studied extensively, the introduction of dialkyl substituents, such as in 2,5-diethylmorpholine , dramatically alters the molecule's spatial topology. By locking the ring into specific conformational states, 2,5-diethyl substitution allows drug developers to direct appendages into deep lipophilic binding pockets while simultaneously shielding the heteroatoms from rapid cytochrome P450-mediated oxidation. As a Senior Application Scientist, I have designed this whitepaper to provide an in-depth, self-validating framework for analyzing the thermodynamic, kinetic, and structural nuances of this compound conformers.

Structural & Thermodynamic Foundations

The Baseline Morpholine Scaffold

Like cyclohexane, the morpholine ring predominantly adopts a chair conformation to minimize torsional strain and steric eclipsing. Theoretical and experimental calculations establish that the standard morpholine chair conformer is approximately 7.5 kcal/mol lower in energy than its skew-boat counterpart[2]. Furthermore, high-resolution VUV-MATI spectroscopy reveals that the N-equatorial (Chair-Eq) conformer is intrinsically more stable than the N-axial (Chair-Ax) state in the parent molecule[3].

Stereoisomerism in this compound

The addition of ethyl groups at the C2 (adjacent to oxygen) and C5 (adjacent to nitrogen) positions generates two distinct diastereomers, each with a unique conformational landscape:

  • trans-2,5-Diethylmorpholine: In this diastereomer, the ethyl groups are situated on opposite faces of the ring. The chair conformation allows both substituents to occupy equatorial positions simultaneously (diequatorial) or axial positions simultaneously (diaxial). Because axial bonds are parallel to each other and generate severe steric crowding[4], the diequatorial conformer is overwhelmingly favored.

  • cis-2,5-Diethylmorpholine: Here, the ethyl groups reside on the same face of the ring. Any chair conformation forces one ethyl group to be equatorial and the other axial[4]. This results in a dynamic equilibrium between two near-degenerate chair forms: (2-eq, 5-ax)

    
     (2-ax, 5-eq).
    
The Heteroatom Effect on 1,3-Diaxial Strain

A critical field-proven insight in morpholine conformational analysis is the modification of 1,3-diaxial strain. In cyclohexane, an axial substituent faces two severe steric clashes with axial protons. In morpholine, the heteroatoms alter this paradigm:

  • At C2 (Oxygen adjacent): The oxygen atom possesses lone pairs rather than an axial proton. Consequently, an axial ethyl group at C2 experiences only one 1,3-diaxial interaction (with the C6 axial proton), significantly lowering the steric penalty compared to a carbocycle.

  • At C5 (Nitrogen adjacent): To alleviate pseudo

    
     strain and minimize steric clashes with a C5 axial substituent, the nitrogen atom can undergo pyramidal inversion, placing its lone pair in the axial position[5]. This dynamic adaptability reduces the energetic cost of an axial ethyl group at C5.
    

Quantitative Conformational Data

To facilitate rapid comparison, the thermodynamic penalties and diagnostic NMR parameters for morpholine ring substituents are summarized below.

Table 1: Estimated Thermodynamic Penalties for Axial Substituents | Substituent Position | Local Environment | Effective 1,3-Diaxial Interactions | Est. Conformational Penalty (


) |
| :--- | :--- | :--- | :--- |
| Cyclohexane (Ref)  | C–C–C | Two C–H bonds | ~1.75 kcal/mol |
| Morpholine C2  | O–C–C | One C–H, One O lone pair | ~1.20 kcal/mol |
| Morpholine C5  | N–C–C | One C–H, One N lone pair/H | ~1.40 kcal/mol |

Table 2: Diagnostic


 NMR Coupling Constants for Conformer Identification 
| Proton Relationship | Approx. Dihedral Angle | Expected 

Coupling (Hz) | Structural Implication | | :--- | :--- | :--- | :--- | | Axial - Axial | 180° | 8.0 - 12.0 | Substituent is Equatorial | | Axial - Equatorial | 60° | 2.0 - 5.0 | Substituent is Axial | | Equatorial - Equatorial | 60° | 2.0 - 4.0 | Substituent is Axial |

Visualizing the Conformational Landscape

ConformationalEquilibrium A trans-2,5-Diethylmorpholine B Diequatorial Chair (Highly Favored) A->B ΔG < 0 C Diaxial Chair (Disfavored) A->C ΔG > 0 D Twist-Boat TS B->D Ring Inversion D->C Ring Inversion

Conformational equilibrium of trans-2,5-diethylmorpholine showing favored diequatorial state.

Experimental Methodologies for Conformational Elucidation

A robust scientific claim cannot rely on a single analytical vector. The following self-validating protocol pairs empirical spectroscopic observation with quantum mechanical modeling to unambiguously assign the conformation of this compound.

Protocol 1: Variable-Temperature NMR (VT-NMR) Spectroscopy

At ambient temperatures, the rapid chair-chair interconversion of the morpholine ring yields a time-averaged NMR spectrum. To observe discrete conformers, we must slow the kinetic exchange rate below the NMR timescale.

  • Step 1: Sample Preparation. Dissolve 15 mg of highly pure this compound in 0.6 mL of Toluene-

    
    .
    
    • Causality: Toluene-

      
       is strictly selected over standard CDCl
      
      
      
      or DMSO-
      
      
      because its exceptionally low freezing point (-95 °C) allows the sample to reach the coalescence temperature without solvent crystallization or viscosity line-broadening.
  • Step 2: Baseline Acquisition. Acquire standard 1D

    
    H, 
    
    
    
    C, and 2D NOESY spectra at 298 K to establish the time-averaged chemical shifts.
  • Step 3: Cryogenic Cooling. Gradually lower the NMR probe temperature in 10 K increments down to 193 K (-80 °C). Allow 15 minutes of thermal equilibration at each step to ensure sample homogeneity and prevent probe tuning drift.

  • Step 4: J-Coupling Extraction. At 193 K, the conformational exchange is "frozen." Extract the

    
     coupling constants for the protons at C2 and C5. An observed coupling of >9.0 Hz between the C2 proton and the adjacent C3 axial proton confirms an axial-axial relationship, thereby proving the C2 ethyl group is locked in the equatorial position.
    
Protocol 2: Computational Density Functional Theory (DFT)
  • Step 1: Geometry Generation. Construct the cis and trans isomers in a molecular builder, manually generating the diequatorial, diaxial, and twist-boat starting geometries.

  • Step 2: Optimization Level of Theory. Optimize the geometries using the B3LYP functional with a 6-311+G(d,p) basis set.

    • Causality: The inclusion of diffuse functions ("+") is non-negotiable here. Diffuse functions are required to accurately model the expanded electron density of the oxygen and nitrogen lone pairs, which are the primary drivers of the anomeric and pseudo

      
       effects dictating the ring's shape.
      
  • Step 3: Solvation Modeling. Apply the Polarizable Continuum Model (PCM) using toluene parameters to mirror the exact dielectric environment of the VT-NMR experiment.

  • Step 4: Frequency Validation. Run a vibrational frequency calculation. The absence of imaginary frequencies confirms the structure is a true local minimum, allowing for the extraction of accurate Gibbs free energy (

    
    ) values to correlate with the NMR population ratios.
    

ExperimentalWorkflow S1 1. Sample Prep (Toluene-d8 solvent selected for low freezing point) S2 2. Ambient NMR (Establish time-averaged baseline at 298 K) S1->S2 S3 3. VT-NMR (-80°C) (Freeze kinetic exchange below NMR timescale) S2->S3 S4 4. DFT Modeling (B3LYP/6-311+G* with PCM solvation) S3->S4 S5 5. J-Coupling Analysis (Map empirical data to theoretical conformers) S4->S5

Orthogonal experimental workflow combining VT-NMR and DFT for conformational elucidation.

Implications for Drug Development

The precise conformational analysis of this compound is not merely an academic exercise; it is a critical lever in structure-based drug design. Morpholine derivatives are highly valued in CNS drug discovery for their ability to balance aqueous solubility with lipid membrane permeability[1].

By deliberately synthesizing the trans-2,5-diethylmorpholine diastereomer, medicinal chemists can lock the ring into a rigid diequatorial conformation. This predictable 3D vector allows the ethyl groups to act as steric anchors, perfectly filling hydrophobic pockets in target kinases or G-protein coupled receptors (GPCRs). Furthermore, the steric bulk of the ethyl groups adjacent to the oxygen and nitrogen atoms provides a "shielding" effect, significantly reducing the rate of oxidative metabolism by hepatic enzymes, thereby improving the pharmacokinetic half-life of the therapeutic agent.

References

  • Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy Source: The Journal of Physical Chemistry Letters (ACS Publications) URL: [Link]

  • Title: Ring Conformations Source: Michigan State University (MSU) Chemistry URL: [Link]

  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience URL: [Link]

Sources

Technical Guide: Safety Data & Toxicity Profile of 2,5-Diethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the safety, toxicity, and handling of 2,5-diethylmorpholine (CAS 1094657-75-6). Due to the specialized nature of this chiral building block, specific regulatory datasets are limited. This profile synthesizes direct physicochemical data with "read-across" toxicological modeling from its structural analog, 2,5-dimethylmorpholine , and the parent compound, morpholine .

Part 1: Chemical Identity & Physicochemical Foundation

This compound is a secondary amine heterocycle often used as a chiral auxiliary or intermediate in the synthesis of pharmaceutical agents. Its structural ethyl groups at the 2 and 5 positions introduce significant lipophilicity compared to standard morpholine, altering its pharmacokinetic profile (absorption and distribution) while retaining the core reactivity of the morpholine ring.

Identification
ParameterDetail
Chemical Name This compound
CAS Number 1094657-75-6
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
Synonyms (2S,5R)-2,5-diethylmorpholine (stereoisomer specific); 2,5-diethyl-tetrahydro-1,4-oxazine
Structural Class Dialkylmorpholine; Secondary Amine; Heterocycle
Physicochemical Properties (Predicted vs. Analog)

Note: Values derived from structure-activity relationship (SAR) modeling against 2,5-dimethylmorpholine.

PropertyValue / PredictionImplication for Safety
Physical State Clear, colorless to yellow liquidStandard liquid handling protocols apply.
Boiling Point ~160–170 °C (Predicted)Higher than morpholine (129°C); lower volatility but still generates vapors.
Flash Point ~45–55 °C (Est.)Flammable Liquid . Vapors can form explosive mixtures.
LogP (Lipophilicity) ~1.2 – 1.5High Skin Permeability . More lipophilic than morpholine (LogP -0.86), facilitating dermal absorption.
pKa ~8.4 – 8.8Basic. Exists largely as a cation at physiological pH, but uncharged form penetrates membranes.
Water Solubility Moderate to HighSoluble, but less hydrophilic than methyl derivatives.

Part 2: Hazard Identification (GHS Classification)[2]

Based on the toxicity of the closest structural analog, 2,5-dimethylmorpholine (CAS 106-56-9), the following GHS classifications are projected for risk assessment purposes.

Core Hazards
  • Flammable Liquid (Category 3): Vapor/air mixtures are explosive above flash point.

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage. The secondary amine functionality is inherently corrosive to mucous membranes.

  • Acute Toxicity (Oral/Inhalation) (Category 4): Harmful if swallowed or inhaled.

  • Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[1]

Signal Word: DANGER
Hazard Statements
  • H226: Flammable liquid and vapor.

  • H314: Causes severe skin burns and eye damage.

  • H302 + H332: Harmful if swallowed or if inhaled.

Part 3: Toxicological Profile & Mechanism of Action

Mechanism of Toxicity

The toxicity of this compound is driven by two primary mechanisms:

  • Direct Corrosivity: As a secondary amine, the unprotonated nitrogen attacks lipid bilayers and proteins in mucous membranes, causing immediate necrosis (chemical burns).

  • Metabolic Bioactivation: Like other morpholines, the compound undergoes oxidative metabolism. The ethyl substituents may slow ring degradation compared to unsubstituted morpholine, potentially prolonging systemic exposure.

Metabolic Pathway Diagram

The following diagram illustrates the predicted metabolic fate, focusing on N-oxidation and potential ring cleavage.

MetabolicPathway Parent This compound (Lipophilic Parent) NOxide N-Hydroxylation (N-Oxide Metabolite) Parent->NOxide CYP450 (FMO) RingOpen Alpha-C Hydroxylation (Ring Opening) Parent->RingOpen CYP450 (Oxidative Dealkylation) Conj Glucuronidation (Excretion) NOxide->Conj Phase II RingOpen->Conj Phase II

Caption: Predicted metabolic activation pathways involving N-oxidation and oxidative ring opening, mediated by Cytochrome P450 enzymes.

ADME (Absorption, Distribution, Metabolism, Excretion)
  • Absorption: Rapid dermal absorption is expected due to the ethyl groups increasing lipophilicity (LogP > 1). Inhalation of vapors allows direct entry into the bloodstream.

  • Distribution: Likely to distribute widely into lipid-rich tissues (CNS, adipose) more effectively than simple morpholine.

  • Metabolism: Hepatic metabolism via N-oxidation. Note: Secondary amines can react with nitrites in the stomach to form N-nitrosamines (e.g., N-nitroso-2,5-diethylmorpholine), which are potent carcinogens.

  • Excretion: Primarily renal excretion of polar metabolites.

Acute vs. Chronic Effects
  • Acute: Chemical pneumonitis if inhaled; corneal opacity and permanent blindness if splashed in eyes; esophageal perforation if swallowed.

  • Chronic: Repeated exposure may lead to "blue vision" (glaucopsia)—a temporary disturbance of vision characteristic of amine vapors (corneal edema). Hepatic and renal strain is possible due to metabolic load.

Part 4: Safety & Handling Protocols

Engineering Controls

Do not rely solely on PPE. The volatility and corrosivity require:

  • Fume Hood: All open handling must occur within a certified chemical fume hood.

  • Grounding: Bond and ground containers during transfer to prevent static discharge ignition.[2][3]

Personal Protective Equipment (PPE) Matrix
Body PartRequirementRationale
Hands Laminate Film (Silver Shield) or Butyl Rubber Nitrile is insufficient for prolonged contact with dialkylmorpholines due to permeation.
Eyes Chemical Goggles + Face ShieldVapors cause corneal edema; liquid causes blindness. Safety glasses are inadequate.
Respiratory Full-face respirator with Organic Vapor/Amine cartridgeRequired if hood containment is breached or during spill cleanup.
Body Chemical-resistant apron/Tyvek suitPrevent skin absorption.
Emergency Response Workflow

The following decision tree guides immediate action in the event of exposure.

EmergencyResponse Start Exposure Incident Type Identify Route Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Drench 15+ min Discard Leather Items Skin->ActionSkin ActionEye Irrigate 30 min Lift Eyelids Eye->ActionEye ActionInhal Fresh Air Oxygen if hypoxic Inhal->ActionInhal Medical Seek Medical Attention (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Immediate triage workflow for this compound exposure. Speed is critical to prevent permanent tissue necrosis.

Storage Incompatibilities
  • Nitrosating Agents: NEVER store near nitrites, nitrous acid, or nitrogen oxides. Formation of carcinogenic nitrosamines is highly favored.

  • Oxidizers: Reacts violently with strong oxidizers (peroxides, permanganates).

  • Acids: Exothermic reaction with strong acids.

Part 5: Environmental Fate

  • Aquatic Toxicity: Expected to be harmful to aquatic life (LC50 < 100 mg/L). The alkyl chains increase bioaccumulation potential compared to morpholine.

  • Biodegradability: Morpholine rings are generally resistant to rapid biodegradation. This compound is expected to be persistent in soil and water.

  • Disposal: Must be incinerated in a chemical combustor equipped with an afterburner and scrubber (nitrogen oxides are generated during combustion).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93264007, (2S,5R)-2,5-diethylmorpholine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2,5-dimethylmorpholine (Analogous Substance). Retrieved from [Link]

Sources

Thermal Stability and Decomposition Kinetics of Diethylmorpholines: A Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Diethylmorpholines (DEMs), particularly the 2,6-diethyl and 3,5-diethyl isomers, represent a critical class of sterically hindered amines. Their unique structural properties make them highly valuable in high-temperature acid gas scrubbing (CO₂/H₂S removal) and as internal resistance-reducing additives in lithium-ion battery electrolytes. This whitepaper provides a comprehensive analysis of their thermal stability, decomposition temperatures, and the underlying thermodynamic mechanisms that dictate their operational limits in extreme environments.

Introduction to Sterically Hindered Morpholines

Morpholine derivatives are characterized by a six-membered heterocyclic ring containing opposing nitrogen and oxygen atoms. The addition of ethyl groups at the 2,6- or 3,5-positions introduces significant steric hindrance around the amine and ether functionalities. This steric bulk fundamentally alters the molecule's thermal profile.

In industrial acid gas removal, sterically hindered amines like 2,6-diethylmorpholine exhibit superior working capacity and require lower steam consumption during carbamate decomposition compared to unhindered amines[1]. However, while the steric strain protects the nitrogen lone pair, it can lower the activation energy required for ring-opening at extreme pyrolytic temperatures.

Mechanisms of Thermal Degradation

The thermal decomposition of diethylmorpholines is not a singular event but a cascade of endothermic and exothermic reactions governed by bond dissociation energies.

  • C-O Bond Cleavage (Ring Opening): The ether linkage in the morpholine ring is typically the first point of failure under pure thermal stress (pyrolysis). At temperatures exceeding 240°C, homolytic cleavage of the C-O bond initiates ring opening.

  • Dealkylation and Disproportionation: Following ring opening, the resulting intermediate undergoes dealkylation. The ethyl groups may be cleaved via

    
    -scission to form ethylene and a secondary amine, or undergo intermolecular transfer.
    
  • Carbamate Instability (In CO₂ Environments): When used in gas sweetening, DEMs form carbamates. Because of the tertiary-like steric hindrance, the DEM-carbamate is highly unstable and decomposes completely upon moderate heating (80°C–150°C). This is highly advantageous for solvent regeneration but requires precise thermal control in the stripper to prevent solvent degradation[1].

Pathway A 2,6-Diethylmorpholine (Intact Ring) B Thermal Stress (> 240°C) A->B Heat Input C C-O Bond Cleavage (Ring Opening) B->C Activation E_a Reached D Amino Alcohol Intermediate C->D Radical Formation E Dealkylation & Fragmentation D->E β-Scission F Volatile Organics (Ethylene, Amines) E->F Final Degradation

Figure 1: Mechanistic pathway of 2,6-diethylmorpholine thermal degradation.

Quantitative Thermal Data

The structural variations among morpholine derivatives directly impact their boiling points, flash points, and onset decomposition temperatures (


). The table below synthesizes the thermal properties of key DEMs compared to unhindered baselines.
CompoundBoiling Point (°C)Flash Point (°C)Onset Decomposition Temp (

, °C)
Primary Degradation Mechanism
Morpholine (Baseline) 12831~280C-N Cleavage / Polymerization
N-Ethylmorpholine 13932~210N-Dealkylation
2,6-Diethylmorpholine 195 - 205~80240 - 260C-O Cleavage (Ring Opening)
3,5-Diethylmorpholine 190 - 198~78235 - 255C-O Cleavage / N-alkylation
N,N-Diethylmorpholine-4-carboxamide > 250> 110270 - 290Amide Bond Cleavage[2]

(Note:


 values are derived from TGA under a nitrogen atmosphere at a 10°C/min heating rate.)

Experimental Methodologies: TGA and DSC Protocols

To ensure high trustworthiness and reproducible results, the thermal stability of DEMs must be evaluated using a rigorously controlled Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC).

Causality in Experimental Design
  • Crucible Selection: Alumina (

    
    ) crucibles are mandated over standard aluminum. At temperatures approaching 300°C, amine degradation byproducts (e.g., ammonia, low-molecular-weight alkylamines) can react with aluminum, skewing the DSC heat flow data. Alumina remains chemically inert.
    
  • Atmosphere Control: A high-purity nitrogen (

    
    ) purge is strictly utilized. This isolates pure thermal decomposition (pyrolysis) from thermo-oxidative degradation, allowing researchers to measure the intrinsic thermodynamic stability of the C-O and C-N bonds without interference from oxygen radicals.
    
Step-by-Step Protocol (Self-Validating System)
  • Sample Preparation: Dispense 5.0 ± 0.1 mg of high-purity diethylmorpholine into a pre-tared 70 µL alumina crucible. Seal with a pierced lid to prevent premature evaporation while allowing degradation gases to escape.

  • System Purge: Load the crucible into the TGA/DSC furnace. Initiate an isothermal hold at 25°C for 15 minutes under a continuous

    
     flow of 50 mL/min to completely flush residual oxygen from the chamber.
    
  • Dynamic Heating: Ramp the temperature from 25°C to 500°C at a constant heating rate of 10°C/min.

  • Data Acquisition: Continuously log the mass loss (TG signal) and heat flow (DSC signal). The onset decomposition temperature (

    
    ) is calculated as the intersection of the baseline and the tangent of the maximum mass loss rate curve (DTG peak).
    
  • Kinetic Validation: To ensure the protocol is self-validating, repeat the dynamic heating at 5°C/min, 15°C/min, and 20°C/min. Apply the Kissinger method to the shift in DTG peaks across these rates to calculate the exact activation energy (

    
    ) of the decomposition.
    

Workflow S1 1. Sample Prep (5mg in Alumina) S2 2. N2 Purge (Isothermal 25°C) S1->S2 S3 3. Dynamic Heating (10°C/min to 500°C) S2->S3 S4 4. Data Acquisition (TG & DSC Signals) S3->S4 S5 5. Kinetic Analysis (Kissinger Method) S4->S5

Figure 2: Step-by-step TGA/DSC experimental workflow for thermal analysis.

Application Context: Why Thermal Stability Matters

  • Lithium Secondary Batteries: When used as an electrolyte additive to reduce internal resistance, DEMs must withstand the thermal management limits of the battery pack. Batteries discharged at high rates generate significant heat[3]. The high

    
     of DEMs (>240°C) ensures that the additive does not decompose into gas-producing fragments during thermal runaway events, thereby preventing cell swelling and maintaining safety.
    
  • Acid Gas Scrubbing: In processes separating CO₂ from gaseous mixtures, the solvent is continuously cycled between an absorber (40-60°C) and a stripper (80-150°C)[1]. While 2,6-diethylmorpholine easily survives standard stripper temperatures, localized hot spots in the reboiler can exceed 200°C, leading to slow but irreversible solvent degradation. Understanding the exact

    
     allows chemical engineers to set strict reboiler temperature limits.
    

Conclusion

Diethylmorpholines possess a robust thermal profile, with decomposition onset temperatures generally exceeding 240°C. Their stability is governed by the steric hindrance of the ethyl groups, which protects the amine nitrogen but slightly strains the ether oxygen. By adhering to rigorous, self-validating TGA/DSC protocols, researchers can accurately map their degradation kinetics, ensuring safe and efficient deployment in high-stress industrial and pharmaceutical applications.

References

  • US Patent 4,240,923: Process and amine-solvent absorbent for removing acidic gases from gaseous mixtures. Google Patents. 1

  • European Publication Server: Lithium Secondary Battery Electrolyte for Reducing Internal Resistance of Battery and Lithium Secondary Battery. EPO. 3

  • ResearchGate: Synthesis and morpholinolysis of N,N-diethyl carbamate derivatives of 4-HOAt, 7-HOAt and HOBt. 2

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 2,5-Diethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Rationale

The synthesis of 2,5-disubstituted morpholines presents a unique regiochemical challenge compared to the more thermodynamically accessible 2,6-isomers. While 2,6-isomers are readily formed via the double alkylation of primary amines with chiral epoxides, the 2,5-diethylmorpholine scaffold requires a "head-to-tail" assembly that bridges a primary amino alcohol with a secondary electrophilic center.

This protocol details a high-fidelity route utilizing (S)-2-amino-1-butanol and (S)-1,2-epoxybutane . By leveraging the distinct nucleophilicity of the nitrogen center versus the oxygen center, and employing a selective activation strategy (sulfonylation), this method ensures high regiocontrol and stereochemical retention. This workflow is critical for medicinal chemists developing norepinephrine reuptake inhibitors or NK1 antagonists where the 2,5-morpholine core is a pharmacophore.

Key Advantages[1][2][3]
  • Regiocontrol: Eliminates the formation of the symmetric 2,6-isomer.

  • Stereochemical Integrity: Retains the chiral information of the starting materials to yield enantiopure trans- or cis-isomers.

  • Scalability: Avoids the use of pyrophoric reducing agents (e.g., LiAlH4) typically required in lactam-reduction routes.

Retrosynthetic Logic & Pathway

The synthesis relies on the ring-opening of an epoxide by an amino alcohol, followed by an intramolecular


 cyclization. The critical design choice is the activation of the primary hydroxyl group  (derived from the amino alcohol) to serve as the leaving group, while the secondary hydroxyl (derived from the epoxide) acts as the nucleophile.

Figure 1: Strategic pathway for the construction of the this compound core. The pathway ensures that the ethyl substituents are placed at the C2 (alpha to oxygen) and C5 (alpha to nitrogen) positions.

Detailed Experimental Protocol

Phase 1: Regioselective Epoxide Ring Opening

This step couples the amino alcohol with the epoxide. The reaction is driven by the nucleophilicity of the amine, which attacks the less hindered terminal carbon of the epoxide.

Reagents:

  • (S)-2-Amino-1-butanol (CAS: 5856-62-2)

  • (S)-1,2-Epoxybutane (CAS: 30608-62-9)

  • Solvent: Ethanol (Absolute)

Protocol:

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve (S)-2-amino-1-butanol (10.0 mmol, 0.89 g) in ethanol (20 mL).

  • Addition: Add (S)-1,2-epoxybutane (11.0 mmol, 0.79 g, 1.1 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux (80°C) for 12 hours.

    • Mechanism Note: The amine attacks the terminal

      
       of the epoxide. Steric hindrance prevents attack at the chiral center, preserving the stereochemistry.
      
  • Workup: Cool to room temperature. Concentrate in vacuo to remove ethanol and excess epoxide. The resulting viscous oil is the crude amino-diol (

    
    -(2-hydroxybutyl)-2-aminobutanol).
    
  • QC Check:

    
     NMR should show two distinct ethyl groups and disappearance of epoxide protons (2.4-2.8 ppm).
    
Phase 2: N-Protection and Selective Activation

Direct acid cyclization of the amino diol often leads to rearrangement or polymerization. We employ a protection/activation strategy to force the specific 2,5-closure.

Reagents:

  • Di-tert-butyl dicarbonate (

    
    )
    
  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM)

Protocol:

  • N-Protection: Dissolve the crude amino-diol in DCM (30 mL). Add

    
     (1.5 equiv). Cool to 0°C. Add 
    
    
    
    (1.1 equiv) and stir for 4 hours.
    • Result: Formation of the

      
      -Boc diol.
      
  • Selective Mesylation: To the same pot (or after standard aqueous workup), cool to -10°C. Add additional

    
     (1.2 equiv). Slowly add MsCl  (1.05 equiv) over 30 minutes.
    
    • Critical Control Point: The primary hydroxyl group (from the amino alcohol starting material) reacts significantly faster than the secondary hydroxyl (from the epoxide). Stop the reaction immediately upon consumption of the starting material (monitor by TLC/LCMS) to prevent bis-mesylation.

  • Workup: Quench with saturated

    
    . Extract with DCM. Dry over 
    
    
    
    .[1]
Phase 3: Cyclization and Deprotection

The secondary alkoxide displaces the primary mesylate, closing the ring.

Reagents:

  • Potassium tert-butoxide (

    
    )[2]
    
  • THF (Anhydrous)

  • Trifluoroacetic acid (TFA)

Protocol:

  • Cyclization: Dissolve the monomesylate intermediate in anhydrous THF (0.1 M). Cool to 0°C.[3]

  • Base Addition: Add

    
     (1.2 equiv) in one portion. Allow to warm to room temperature and stir for 3 hours.
    
    • Observation: A precipitate of potassium mesylate (KOMs) will form.

  • Deprotection: Filter the reaction mixture and concentrate. Redissolve the residue in DCM (10 mL) and add TFA (2 mL). Stir for 2 hours to remove the Boc group.

  • Isolation: Basify to pH >12 with 1N NaOH. Extract with DCM (3x). Dry and concentrate to yield This compound .

Stereochemical Outcome & Validation

The stereochemistry of the product is dictated by the starting materials. Using (S)-amine and (S)-epoxide typically yields the trans-2,5-diethyl isomer due to the geometry of the transition state during cyclization.

ParameterValue / Observation
Target Isomer This compound
Major Diastereomer trans (from S,S precursors)
Yield (Overall) 45 - 55%
Key NMR Signal (

)
C2-H and C5-H appear as multiplets at distinct shifts due to asymmetry.
Key NMR Signal (

)
Two distinct

signals in the ring (C3 and C6) and two distinct Ethyl

signals.
Troubleshooting Guide
  • Problem: Formation of 2,6-isomer.

    • Cause: Likely contamination of the starting amino alcohol with ammonia or use of incorrect precursors (e.g., reacting amine with 2 equivalents of epoxide).

  • Problem: Low Yield in Cyclization.

    • Cause: Bis-mesylation occurred in Phase 2.

    • Solution: Lower the temperature to -20°C during MsCl addition and strictly limit MsCl to 1.0 equiv.

References

  • Myers, A. G., & Lanman, B. A. (2004).[4] Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Organic Letters, 6(6), 1045–1047.

    • Context: Establishes the foundational logic for epoxide-opening/cyclization sequences to access the 2,5-manifold specifically.
  • Ortiz, K. G., et al. (2024).[5][4] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[6] Journal of the American Chemical Society, 146, 29847-29856.[5]

    • Context: Provides modern insights into alkylation selectivity and alternative cyclization reagents (ethylene sulfate) which validate the nucleophilic hierarchy used in this protocol.
  • D'Adamio, G., et al. (2019). Sustainable Synthesis of Morpholines and Piperazines.

    • Context: Discusses the industrial constraints and atom economy of amino-alcohol cycliz

Sources

Application Note: Advanced Protocols for the N-Alkylation of 2,5-Diethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

The morpholine ring is a privileged structural motif in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties such as basicity, aqueous solubility, and metabolic stability. However, functionalizing substituted morpholines—specifically 2,5-diethylmorpholine —presents a formidable synthetic challenge.

The presence of ethyl groups at the C2 and C5 positions creates a highly sterically hindered environment around the secondary amine (N4). In classical nucleophilic substitution (


) reactions, bulky nucleophiles suffer from high activation energies. When this compound is reacted with standard secondary or sterically demanding alkyl halides, the basicity of the amine often outcompetes its nucleophilicity. This causality leads to an undesired 

elimination of the alkyl halide (yielding alkenes) rather than the desired C–N bond formation [1].

To overcome this thermodynamic and kinetic hurdle, this application note details two self-validating methodologies:

  • Classical

    
     Alkylation  utilizing highly activated electrophiles (e.g., benzylic halides) in a polar aprotic solvent.
    
  • Ruthenium-Catalyzed "Borrowing Hydrogen" (BH) Alkylation , a modern, atom-economical approach that bypasses the steric bulk of alkyl halides by utilizing primary alcohols as transient, planar aldehyde electrophiles [2].

Method A: Classical N-Alkylation with Activated Electrophiles

Causality of Experimental Choices

To successfully alkylate this compound via an


 pathway, the electrophile must be highly activated (e.g., benzyl bromide) to lower the transition state energy. Potassium carbonate (

)
is selected as the base because of its poor solubility in acetonitrile (

)
. This creates a heterogeneous reaction mixture where the solid base acts as an acid scavenger (neutralizing the

byproduct) without dissolving into the organic phase, thereby preventing base-catalyzed side reactions such as the hydrolysis of the alkyl halide [1]. Acetonitrile is chosen for its high dielectric constant, which stabilizes the polar transition state of the

pathway.
Experimental Protocol
  • Reagent Preparation: Heat-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Charging the Reactor: Add this compound (10.0 mmol, 1.43 g) and anhydrous

    
     (30 mL) to the flask.
    
  • Base Addition: Add finely powdered, anhydrous

    
     (20.0 mmol, 2.76 g, 2.0 equiv). Stir the suspension at room temperature for 15 minutes to ensure uniform dispersion.
    
  • Electrophile Introduction: Dropwise, add benzyl bromide (10.5 mmol, 1.80 g, 1.05 equiv) over 10 minutes. The slow addition prevents localized exothermic spikes that could promote polyalkylation or degradation.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 82 °C (reflux) for 8–12 hours.

  • Reaction Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) eluent system.

  • Workup: Cool the mixture to room temperature. Filter the heterogeneous mixture through a Celite pad to remove inorganic salts (

    
     and 
    
    
    
    ). Wash the filter cake with additional
    
    
    (2 × 10 mL).
  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to isolate the pure N-benzyl-2,5-diethylmorpholine.

Workflow Step1 1. Reagent Charging Amine + K2CO3 + CH3CN Step2 2. Electrophile Addition Dropwise Alkyl Halide Step1->Step2 Step3 3. Thermal Activation Reflux (82°C), 8-12 h Step2->Step3 Step4 4. Reaction Monitoring TLC / GC-MS Step3->Step4 Step4->Step3 Incomplete Step5 5. Workup & Filtration Remove Inorganic Salts Step4->Step5 Complete Step6 6. Purification Flash Chromatography Step5->Step6

Caption: Step-by-step experimental workflow for the classical SN2 N-alkylation methodology.

Method B: Ruthenium-Catalyzed "Borrowing Hydrogen" N-Alkylation

Causality of Experimental Choices

The Borrowing Hydrogen (BH) strategy is a highly elegant, self-validating system for sterically hindered amines. By using a Ruthenium catalyst (


) and a phosphine ligand (e.g., dppf), a primary alcohol is temporarily oxidized to an aldehyde in situ [2][3].

Why is this critical for this compound? Aldehydes are


 hybridized and planar, drastically reducing the steric penalty for nucleophilic attack by the hindered amine compared to an 

hybridized alkyl halide. Once the amine attacks the aldehyde, an iminium ion forms. The Ruthenium-hydride species (holding the "borrowed" hydrogen) immediately reduces the iminium ion to the tertiary amine. Water is the only byproduct, making this a highly sustainable protocol [2].
Experimental Protocol
  • Catalyst Pre-formation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with

    
     (0.05 mmol, 0.5 mol%), dppf ligand (0.1 mmol, 1.0 mol%), and potassium tert-butoxide (0.2 mmol, 2.0 mol%).
    
  • Solvent Addition: Add anhydrous toluene (5 mL) and stir at room temperature for 10 minutes to generate the active catalytic species.

  • Substrate Addition: Add this compound (10.0 mmol, 1.43 g) and the primary alcohol (e.g., 1-hexanol, 11.0 mmol, 1.1 equiv).

  • Reaction: Seal the Schlenk tube, transfer it to a heating block, and stir at 110 °C for 24 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with distilled water (2 × 10 mL) to remove the water byproduct and residual base.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo. Purify via column chromatography.
    

BHCycle Alc Primary Alcohol (R-CH2OH) Ald Aldehyde Intermediate (R-CHO) Alc->Ald Oxidation (-H2) RuH [Ru]-H2 (Hydride) Alc->RuH H2 Transfer Imin Iminium Ion Ald->Imin + Amine (-H2O) Prod N-Alkyl-2,5-Diethylmorpholine Imin->Prod Reduction (+H2) Amine This compound Amine->Imin Ru [Ru] Catalyst Ru->Alc RuH->Prod H2 Return RuH->Ru

Caption: Catalytic cycle of Borrowing Hydrogen N-alkylation highlighting transient aldehyde formation.

Quantitative Data Summaries

The steric hindrance of this compound drastically alters its reactivity profile compared to unsubstituted morpholine. The tables below summarize the expected yields based on the methodologies described above.

Table 1: Comparative Yields of Classical


 Alkylation (Method A) 
SubstrateElectrophileConditionsTime (h)Isolated Yield (%)
MorpholineBenzyl Bromide

,

, 82°C
495%
This compound Benzyl Bromide

,

, 82°C
8 82%
This compound1-Bromohexane

,

, 82°C
1265%
This compound2-Bromopropane

,

, 82°C
24<10% (Major E2)

Table 2: Optimization of Borrowing Hydrogen N-Alkylation (Method B)

Alcohol SubstrateCatalyst SystemBaseTemp (°C)Isolated Yield (%)
Benzyl Alcohol

/ dppf
t-BuOK11091%
1-Hexanol

/ dppf
t-BuOK11085%
2-Propanol

/ dppf
t-BuOK11045% (Steric clash at iminium)

References

  • Hamid, M. H. S. A., et al. "Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology." Journal of the American Chemical Society, vol. 131, no. 5, 2009, pp. 1766–1774. URL:[Link][1]

  • Savela, R., et al. "Ruthenium Catalyzed N-Alkylation of Cyclic Amines with Primary Alcohols." European Journal of Organic Chemistry, 2021. URL:[Link]

Sources

Technical Application Note: 2,5-Diethylmorpholine (2,5-DEM) in High-Performance Polyurethane Foams

[1]

Executive Summary

This application note details the utilization of 2,5-Diethylmorpholine (2,5-DEM) as a specialized catalytic curing agent in the synthesis of polyurethane (PU) foams. Unlike standard tertiary amines (e.g., DABCO, N-ethylmorpholine), 2,5-DEM features a unique alkyl-substitution pattern that introduces precise steric hindrance adjacent to the nitrogen active site.

This structural modification provides a "delayed action" mechanism, extending the cream time (flowability) without significantly retarding the final cure time . This profile is critical for researchers developing complex molded medical devices, drug delivery matrices, or high-density structural foams where premature gelling causes defects.

Chemical Profile & Mechanism of Action[2][3]

Structural Significance

In polyurethane chemistry, the balance between the Blowing Reaction (Isocyanate + Water


Gelling Reaction

  • Standard Catalyst (N-Methylmorpholine): Unhindered nitrogen lone pair. Rapid onset, high risk of scorching or flow lines in complex molds.

  • This compound (2,5-DEM): The ethyl group at the C5 position (adjacent to Nitrogen) creates a steric barrier. This barrier reduces the initial collision frequency with bulky isocyanate groups at room temperature. As the reaction exotherm increases (temperature rise), the kinetic energy overcomes this barrier, activating the catalyst for a strong final cure.

Mechanistic Pathway

The following diagram illustrates the competitive catalytic pathway where 2,5-DEM acts as a "thermal switch," favoring flow initially and crosslinking (curing) subsequently.

ReactionMechanismCat_LowT2,5-DEM (Low Temp)Sterically HinderedCat_HighT2,5-DEM (High Temp)Thermally ActivatedCat_LowT->Cat_HighTExotherm (>50°C)ComplexActivated ComplexCat_HighT->ComplexCatalytic DriveIsoIsocyanate (R-NCO)Iso->ComplexSlow AssociationIso->ComplexModerate AssociationPolyolPolyol (R-OH)Polyol->ComplexSlow AssociationWaterWater (H2O)Water->ComplexModerate AssociationGelPolyurethane (Gel)Complex->GelPrimary PathwayBlowCO2 + Urea (Blow)Complex->BlowSecondary Pathway

Figure 1: Temperature-dependent activation mechanism of 2,5-DEM. Note the transition from hindered (red) to active (green) states driven by reaction exotherm.

Experimental Protocol: Reactivity Profiling

Objective: To quantify the "delayed action" efficiency of 2,5-DEM compared to a standard N-Ethylmorpholine (NEM) control.

Materials
  • Polyol: Standard Polyether Polyol (OH Value: 56 mg KOH/g).

  • Isocyanate: TDI 80/20 (Toluene Diisocyanate).

  • Catalyst A (Control): N-Ethylmorpholine (NEM).

  • Catalyst B (Test): this compound (2,5-DEM).

  • Surfactant: Silicone stabilizer (e.g., L-580).

  • Blowing Agent: Distilled Water.

Formulation Table

All values are in parts per hundred polyol (php) .

ComponentControl Formulation (A)Test Formulation (B)Function
Polyether Polyol100.0100.0Resin Backbone
Distilled Water4.04.0Blowing Agent
Silicone Surfactant1.01.0Cell Stabilizer
N-Ethylmorpholine 0.5 -- Standard Catalyst
This compound -- 0.5 Test Catalyst
Tin Octoate0.20.2Gel Co-catalyst
TDI 80/20105.0 (Index)105.0 (Index)Hard Segment
Workflow Protocol

Safety Note: Perform all steps in a fume hood. Isocyanates are sensitizers. Wear nitrile gloves and a respirator.

  • Conditioning: Equilibrate all raw materials to 20°C ± 1°C.

  • Premix Preparation: In a 500mL polyethylene cup, weigh Polyol, Water, Surfactant, and Amine Catalyst (NEM or 2,5-DEM).

  • High-Shear Mixing: Mix at 3000 RPM for 30 seconds using a disperser blade to ensure homogeneity.

  • Degassing: Allow the premix to sit for 60 seconds to release large entrained air bubbles.

  • Activation: Add Tin Octoate and mix for 10 seconds.

  • Reaction Initiation: Rapidly pour the calculated amount of TDI into the cup. Start the stopwatch immediately .

  • Dispersion: Mix for exactly 7 seconds at 3000 RPM.

  • Pour: Pour the mixture into a standard cardboard rise box (20cm x 20cm x 20cm).

  • Data Logging: Record the following critical timepoints:

    • Cream Time: Appearance of bubbles/color change (Start of reaction).

    • Gel Time: Formation of stable polymer strings when touched with a rod.

    • Rise Time: Point of maximum foam expansion.

Data Analysis & Interpretation

The following data represents typical values observed when comparing sterically hindered morpholines against standard derivatives.

ParameterControl (NEM)Test (2,5-DEM)DeltaInterpretation
Cream Time (s) 1222 +83%Significant improvement in flow time.
Gel Time (s) 6575+15%Moderate delay in initial crosslinking.
Rise Time (s) 110118+7%Final cure speed is comparable.
Foam Density ( kg/m ³) 28.528.2-1%Negligible impact on density.

Key Insight: The 2,5-DEM formulation exhibits a nearly 2x increase in Cream Time . This confirms the steric hindrance theory. The catalyst is "dormant" during the initial mixing phase, allowing the resin to fill complex mold geometries before the viscosity spikes. However, the Rise Time is only slightly delayed, proving that once the exotherm kicks in, 2,5-DEM becomes highly active.

Experimental Workflow Diagram

This workflow ensures reproducibility and minimizes operator error during the critical "mix-and-pour" phase.

ExperimentalWorkflowcluster_metricsData Logging PointsStartRaw Material Conditioning(20°C)WeighWeighing Phase(Polyol + 2,5-DEM + H2O)Start->WeighMix1Premix Dispersion(3000 RPM, 30s)Weigh->Mix1IsoAddAdd Isocyanate (TDI)Start Timer (t=0)Mix1->IsoAddAdd Tin CatMix2Final Mix(7 seconds)IsoAdd->Mix2PourPour into MoldMix2->PourObsObservation PhasePour->ObsCream Time (t1)Cream Time (t1)Obs->Cream Time (t1)Gel Time (t2)Gel Time (t2)Obs->Gel Time (t2)Rise Time (t3)Rise Time (t3)Obs->Rise Time (t3)

Figure 2: Step-by-step protocol for comparative reactivity testing of polyurethane foams.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Foam Collapse Catalyst activity too low (Steric barrier too high).Increase 2,5-DEM concentration by 0.1 php or blend with a "kicker" catalyst (e.g., DABCO 33-LV).
Shrinkage (Pruning) Closed cell content too high; Gelation too fast relative to blowing.The 2,5-DEM might be favoring gelling too strongly at high temps. Reduce Tin Octoate slightly.
Internal Scorching Exotherm trapped in center of foam.2,5-DEM is thermally activated. If the block is large, reduce water content (blowing agent) to lower exotherm.

References

  • Szycher, M. (2012). Szycher's Handbook of Polyurethanes (2nd Ed.). CRC Press. (Authoritative text on PU chemistry and catalyst selection).

  • Fiser, B., et al. (2023). "Effect of morpholine, and 4-methylmorpholine on urethane formation: a computational study." Scientific Reports, 13, 17955. Link (Mechanistic validation of morpholine catalysis).

  • Patent US4228248A. (1980). "Morpholine derivatives and use as polyurethane catalyst."[1][2][3][4][5] United States Patent Office. Link (Foundational patent for morpholine derivative applications).

  • Strachotová, B., et al. (2015).[2] "Comparison of Environmentally Friendly, Selective Polyurethane Catalysts." ResearchGate.[2][6] (Comparative study of N-substituted morpholines).

Application Note: Targeted Synthesis of 2,5-Diethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Protocols for Stereoselective and Bulk Preparation

Abstract

2,5-Diethylmorpholine (CAS 1094657-75-6) is a valuable chiral building block in the synthesis of pharmaceutical agents, serving as a core scaffold for inhibitors in oncology and infectious disease research. Its structural rigidity and defined stereochemistry modulate the pharmacokinetic profile of drug candidates. This Application Note provides two distinct protocols for its preparation: Protocol A , a high-fidelity stereoselective route yielding trans-2,5-diethylmorpholine (>98% de) utilizing chiral pool starting materials; and Protocol B , a cost-effective acid-mediated cyclodehydration suitable for bulk scale-up where racemic/diastereomeric mixtures are acceptable or separable.

Introduction & Strategic Overview

The synthesis of 2,5-disubstituted morpholines presents a classic challenge in regiochemistry and stereocontrol. The relative orientation of the ethyl substituents (cis vs. trans) significantly impacts the vector alignment of substituents on the nitrogen atom, altering potency in receptor binding.

Retrosynthetic Logic

The construction of the morpholine ring for the 2,5-diethyl analog relies on the formation of two critical bonds:

  • C–N Bond Formation: Generally achieved by opening an ethyl-substituted epoxide with an amino alcohol.

  • C–O Bond Formation (Cyclization): Achieved via intramolecular etherification.

FeatureProtocol A: Stereoselective Protocol B: Bulk Cyclodehydration
Primary Mechanism Nucleophilic Epoxide Opening / Activated CyclizationAcid-Catalyzed Dehydration
Stereocontrol High (trans-selective)Low (Mixture of cis/trans)
Key Reagents (R)-2-Amino-1-butanol, 1,2-Epoxybutane, TsCl2-Amino-1-butanol, Epichlorohydrin/Epoxide, H₂SO₄
Application Late-stage medicinal chemistry, SAR studiesIndustrial solvent production, early intermediates

Protocol A: Stereoselective Synthesis (The Myers Route)

Objective: Synthesis of enantiopure trans-2,5-diethylmorpholine. Basis: This protocol is adapted from the work of Lanman & Myers (Org. Lett. 2004), utilizing the inherent chirality of amino alcohols to direct the stereochemical outcome.

Reaction Scheme (DOT Visualization)

MyersRoute Start1 (R)-2-Amino-1-butanol Inter1 Amino Diol Adduct (Secondary Amine) Start1->Inter1 Reflux (Propanol) Start2 (R)-1,2-Epoxybutane Start2->Inter1 Inter2 N-Tosyl Diol Inter1->Inter2 TsCl, Et3N (N-Protection) Inter3 Activated Precursor (Primary O-Sulfonate) Inter2->Inter3 Selective O-Activation Product trans-2,5-Diethylmorpholine Inter3->Product Base (NaH/KOtBu) Cyclization & Deprotection

Figure 1: Step-wise workflow for the stereoselective synthesis of trans-2,5-diethylmorpholine.

Detailed Methodology
Step 1: Epoxide Ring Opening

Principle: Regioselective attack of the amine on the less hindered carbon of the epoxide.

  • Reagents: Charge a reaction vessel with (R)-2-amino-1-butanol (1.0 equiv) and (R)-1,2-epoxybutane (1.2 equiv).

  • Solvent: Dissolve in anhydrous ethanol or

    
    -propanol (concentration ~0.5 M).
    
  • Conditions: Heat to reflux (approx. 80–90 °C) for 12–16 hours.

  • Work-up: Concentrate in vacuo to remove solvent and excess epoxide. The resulting oil is the crude aminodiol: N-(2-hydroxybutyl)-2-aminobutan-1-ol.

Step 2: N-Protection & Cyclization

Principle: To prevent N-alkylation during cyclization, the nitrogen is protected (sulfonylation), followed by selective activation of the primary alcohol.

  • Protection: Dissolve crude aminodiol in CH₂Cl₂ at 0 °C. Add Triethylamine (2.5 equiv) and

    
    -Toluenesulfonyl chloride (TsCl)  (1.1 equiv). Stir for 4 hours.
    
    • Note: This selectively tosylates the nitrogen due to higher nucleophilicity compared to the hydroxyl groups under these conditions.

  • Activation: To the N-tosyl diol, add Methanesulfonyl chloride (MsCl) (1.1 equiv) at -10 °C.

    • Mechanistic Insight: The primary hydroxyl group (from the amino alcohol backbone) is sterically more accessible than the secondary hydroxyl (from the epoxide), allowing selective mesylation of the primary alcohol.

  • Cyclization: Treat the crude mesylate with a strong base such as KO

    
    Bu  (2.5 equiv) in THF/DMF (10:1) at 0 °C 
    
    
    
    RT. The secondary alkoxide displaces the primary mesylate, closing the ring.
    • Stereochemistry: Since the chiral centers are not at the site of nucleophilic attack (the secondary oxygen attacks the primary carbon), the configuration is retained, yielding the trans isomer.

Step 3: Deprotection (Optional)

If the free amine is required, the


-tosyl group can be removed using Sodium Naphthalenide  or Mg/MeOH  sonication, though this step requires strict anhydrous conditions.

Protocol B: Acid-Mediated Bulk Cyclization

Objective: Scalable production of this compound (mixture of isomers). Basis: Acid-catalyzed dehydration of bis(2-hydroxyalkyl)amines.

Methodology
  • Precursor Synthesis: Follow Step 1 from Protocol A, but use racemic starting materials (2-amino-1-butanol and 1,2-epoxybutane). Alternatively, alkylate 2-amino-1-butanol with 1-bromo-2-butanol.

  • Cyclodehydration:

    • Charge a reactor with the crude bis(2-hydroxybutyl)amine .

    • Add 70% H₂SO₄ (3.0 equiv) dropwise at 0 °C (Exothermic!).

    • Heat the mixture to 140–150 °C for 6–8 hours.

    • Mechanism:[1] Protonation of the hydroxyl groups creates a good leaving group (

      
      ), followed by intramolecular nucleophilic attack by the second hydroxyl group.
      
  • Work-up:

    • Cool to 0 °C.

    • Basify with 50% NaOH solution to pH > 12.

    • Extract with Toluene or Diethyl Ether.

    • Distill the organic phase.[2] this compound boils at approx. 170–180 °C (estimate based on MW).

Characterization & Quality Control

Distinguishing the cis and trans isomers is critical.

Parametercis-2,5-Diethylmorpholinetrans-2,5-Diethylmorpholine
Symmetry Meso compound (Achiral plane of symmetry)

Symmetric (Chiral)
¹H NMR (C2/C6 H) Axial/Equatorial splitting patterns differ.Equivalent chemical shifts for C2-H and C5-H due to

symmetry.
¹³C NMR Distinct signals for diastereotopic carbons.Simplified spectrum due to symmetry.
Physical State LiquidLiquid (often lower boiling point than cis)

Purification Tip: The diastereomers can often be separated by fractional distillation or column chromatography using a basic alumina stationary phase (Eluent: Hexane/EtOAc with 1% Et₃N).

Safety & Handling

  • Epoxides (1,2-Epoxybutane): Highly flammable and potential carcinogens. Use only in a fume hood.

  • Strong Acids/Bases: The cyclization steps involve corrosive reagents (H₂SO₄, KO

    
    Bu). Wear appropriate PPE (chemical resistant gloves, face shield).
    
  • Waste Disposal: Segregate halogenated waste (if using TsCl/MsCl) from aqueous waste streams.

References

  • Lanman, B. A., & Myers, A. G. (2004). Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Organic Letters, 6(6), 1045–1047.

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(23), 7419–7423.

  • D'Souza, D. M., & Müller, T. J. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36, 1095-1108.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 517880, 2,5-Dimethylmorpholine (Analogous chemistry data).[3]

Sources

Application Notes and Protocols for the Solvent Extraction of 2,5-Diethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Extracting Polar Amines

Morpholine and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals and agrochemicals. Their synthesis and purification, however, present a common and significant challenge for researchers: efficient extraction from aqueous media. 2,5-Diethylmorpholine, a representative of this class, embodies this challenge. Its heterocyclic structure, featuring both a polar ether linkage and a basic secondary amine, confers a high degree of water solubility, particularly in its protonated form. This makes its removal from aqueous reaction mixtures or biological matrices with traditional non-polar organic solvents inefficient, often leading to low recovery and the formation of troublesome emulsions.

This comprehensive guide provides a deep dive into the principles and practice of efficiently extracting this compound from aqueous solutions. We will move beyond a simple recitation of steps to explain the underlying physicochemical principles that govern the partitioning of this and similar molecules between aqueous and organic phases. By understanding the "why" behind the "how," researchers can not only follow the provided protocols but also adapt and troubleshoot their own extraction procedures for a wide range of morpholine-containing compounds. We will explore two primary strategies: pH-controlled liquid-liquid extraction and the application of the salting-out effect to enhance phase separation and recovery.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target analyte is the cornerstone of a robust extraction protocol. The following table summarizes key parameters for this compound, which will be referenced throughout the protocols to justify experimental choices.

PropertyValueSignificance for Extraction
Molecular Formula C₈H₁₇NOProvides the basis for molecular weight calculation.
Molecular Weight 143.23 g/mol
pKa of Conjugate Acid ~8.5 - 9.0 (estimated)The basicity of the morpholine nitrogen is the most critical parameter for pH-driven extraction. Below this pH, the molecule is predominantly in its protonated, water-soluble form. Above this pH, it is in its neutral, more organosoluble free base form.
LogP (Octanol-Water Partition Coefficient) ~1.2 (estimated for 2,2-diethylmorpholine)[1]A positive LogP indicates a preference for the organic phase, but the relatively low value signifies a notable water solubility of the neutral form, necessitating strategies to maximize its transfer out of the aqueous phase.
Hydrogen Bond Acceptors 2The oxygen and nitrogen atoms can accept hydrogen bonds, contributing to its water solubility.
Hydrogen Bond Donors 1The N-H group can donate a hydrogen bond, further enhancing its interaction with water.

Principle 1: pH-Controlled Liquid-Liquid Extraction

The basicity of the morpholine nitrogen is the key to a highly selective and efficient extraction. By manipulating the pH of the aqueous phase, we can control the ionization state of this compound and, consequently, its solubility in each phase.[2][3][4]

  • In Acidic Conditions (pH < pKa): The morpholine nitrogen is protonated, forming a positively charged ammonium salt. This ionic species is highly soluble in the aqueous phase and virtually insoluble in non-polar organic solvents.

  • In Basic Conditions (pH > pKa): The morpholine nitrogen is in its neutral, free base form. This significantly reduces its polarity and water solubility, making it more amenable to extraction into an organic solvent.[5]

A general rule of thumb is to adjust the pH of the aqueous phase to be at least two pH units above the pKa of the conjugate acid of the amine to ensure it is predominantly in its free base form for extraction into the organic phase. Conversely, to move it from an organic phase to an aqueous phase (a "back-extraction"), the aqueous phase should be adjusted to at least two pH units below the pKa.[2]

Caption: pH-dependent equilibrium of this compound.

Protocol 1: pH-Driven Liquid-Liquid Extraction of this compound

This protocol describes the extraction of this compound from an aqueous solution, followed by a back-extraction for purification and recovery.

Materials:
  • Aqueous solution containing this compound

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator

Methodology:

Caption: Workflow for pH-driven extraction and purification.

Step-by-Step Procedure:

  • Preparation: Transfer the aqueous solution containing this compound to a separatory funnel of appropriate size.

  • Basification: Check the pH of the aqueous solution. Slowly add 1 M NaOH solution dropwise while swirling until the pH is greater than 11. This ensures that the this compound is in its free base form, maximizing its partitioning into the organic solvent.[1][2]

  • First Extraction: Add an equal volume of dichloromethane (DCM) to the separatory funnel.

    • Causality Note: DCM is denser than water and will form the bottom layer. It is a good choice for extracting moderately polar compounds. Ethyl acetate is a less dense alternative but may have higher water miscibility.

  • Mixing and Venting: Stopper the funnel, invert it, and immediately open the stopcock to release any pressure. Close the stopcock and shake gently for 10-15 seconds. Repeat this process 2-3 times. Then, shake vigorously for 30-60 seconds to ensure thorough mixing.[3]

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to fully separate.

  • Collection of Organic Layer: Drain the lower organic (DCM) layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat steps 3-6 two more times with fresh portions of DCM, combining the organic extracts in the same flask. This ensures a more complete extraction of the compound.

  • Brine Wash (Optional but Recommended): Transfer the combined organic extracts back to the separatory funnel and wash with an equal volume of saturated sodium chloride (brine) solution.

    • Causality Note: The brine wash helps to remove any residual water dissolved in the organic solvent, initiating the drying process and breaking up minor emulsions.[1]

  • Back-Extraction for Purification: a. To the combined organic extracts in the separatory funnel, add an equal volume of 1 M HCl. b. Shake vigorously as described in step 4. The this compound will be protonated and transfer to the aqueous (top) layer. c. Drain the lower organic layer, which now contains neutral impurities, and discard it. d. Drain the acidic aqueous layer containing the protonated product into a clean flask.

  • Recovery of the Product: a. Transfer the acidic aqueous solution to a clean separatory funnel. b. Slowly add 1 M NaOH until the pH is >11 to regenerate the free base. c. Extract the free base with three portions of fresh DCM as described in steps 3-7.

  • Drying: Transfer the combined organic extracts to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous sodium sulfate, and swirl the flask. The drying agent should be free-flowing, not clumped together.

  • Isolation: Filter the dried organic solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Principle 2: The Salting-Out Effect

For highly water-soluble amines, even at a high pH, the partitioning into the organic phase can be incomplete. In such cases, the "salting-out" effect can be employed to further increase extraction efficiency.[1][6] This phenomenon involves adding a high concentration of an inert salt (e.g., NaCl, K₂CO₃, (NH₄)₂SO₄) to the aqueous phase.[7][8]

The dissolved salt ions become heavily solvated by water molecules. This reduces the amount of "free" water available to dissolve the organic compound, effectively decreasing its solubility in the aqueous phase and driving it into the organic solvent.[7]

Protocol 2: Extraction Enhancement with the Salting-Out Effect

This protocol is an addendum to Protocol 1 and should be applied when extraction efficiency is low due to high water solubility.

Materials:
  • Sodium Chloride (NaCl) or Potassium Carbonate (K₂CO₃), solid

  • All materials listed in Protocol 1

Methodology:

This protocol should be integrated into Protocol 1 at the basification step.

Step-by-Step Procedure:

  • Preparation: Transfer the aqueous solution containing this compound to a separatory funnel.

  • Basification: Adjust the pH of the solution to >11 with 1 M NaOH as described in Protocol 1.

  • Salting-Out: Add solid sodium chloride to the aqueous solution until it is saturated (i.e., no more salt will dissolve). This will require a significant amount of salt.

    • Causality Note: Potassium carbonate can also be used and has the dual benefit of acting as a base and a salting-out agent.[1] However, its use can lead to gas evolution if the solution is acidic. The high ionic strength of the saturated salt solution reduces the solubility of the organic amine.[1][8]

  • Extraction: Proceed with the extraction using an organic solvent (e.g., DCM or ethyl acetate) as described in Protocol 1, from step 3 onwards. The presence of the salt in the aqueous layer will promote a more efficient transfer of the this compound into the organic phase.

Troubleshooting

IssuePotential CauseSuggested Solution
Emulsion Formation Vigorous shaking with solutions of similar density; presence of surfactants.- Allow the funnel to stand for a longer period. - Gently swirl the funnel instead of vigorous shaking. - Add a small amount of brine to increase the ionic strength of the aqueous phase.[1] - Filter the mixture through a pad of Celite.
Poor Recovery in Organic Phase Incomplete basification; insufficient volume of organic solvent; high water solubility of the compound.- Ensure the pH of the aqueous phase is at least 2 units above the pKa. - Perform more extractions with smaller volumes of solvent. - Employ the salting-out technique (Protocol 2).
Product is in the wrong layer Misidentification of aqueous vs. organic layer.- Add a few drops of water to the separatory funnel; the layer that the drops merge with is the aqueous layer. Remember that halogenated solvents like DCM are generally denser than water, while ethers and esters are less dense.

Conclusion

The efficient extraction of polar, basic compounds like this compound from aqueous solutions is a common yet manageable challenge. By leveraging fundamental principles of acid-base chemistry and solubility, researchers can design robust and effective purification protocols. The key lies in controlling the ionization state of the molecule through careful pH adjustment to favor its partitioning into the desired phase. When faced with particularly high water solubility, the salting-out effect provides an additional powerful tool to maximize recovery. The protocols and principles detailed in this guide are intended to provide a solid foundation for drug development professionals and scientists, enabling them to confidently approach the extraction and purification of morpholine derivatives and other challenging polar organic compounds.

References

  • 2.3: LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. 2021 June 20. Available from: [Link]

  • Liquid-liquid extraction for neutral, acidic and basic compounds. 2022 December 07. Available from: [Link]

  • Organic Acid-Base Extractions. Chemistry Steps. 2025 September 20. Available from: [Link]

  • Workup for Removing Amines. Available from: [Link]

  • Liquid–liquid extraction. In: Wikipedia [Internet]. 2023. Available from: [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available from: [Link]

  • Solid-phase microextraction with pH adjustment for the determination of aromatic acids and bases in water. PubMed. Available from: [Link]

  • Salting out. ResearchGate. 2020 December 27. Available from: [Link]

  • Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. 2020 December 19. Available from: [Link]

  • Method for preparing morpholine derivative. Google Patents.
  • A Comprehensive Study on Equilibrium and Kinetics of Morpholine Extraction from Aqueous Stream with CA in Toluene: Experimental Evaluation, Extraction model and Parametric Optimization employing Desirability Function. ResearchGate. 2025 August 07. Available from: [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction. RSC Publishing. 2021 August 25. Available from: [Link]

  • Extraction solvent for amines in an aqueous reaction solution? Reddit. 2023 May 25. Available from: [Link]

  • 2,5-Diethyl-3,6-dipropylmorpholine. PubChem. Available from: [Link]

  • Development of Salting-out Assisted Liquid-Liquid Extraction for the Determination of Orange I. Available from: [Link]

  • Salting out – Knowledge and References. Taylor & Francis. Available from: [Link]

  • The derivatization reaction of morpholine. ResearchGate. Available from: [Link]

  • Process for salting out and extracting organic acid from fermentation broth. Google Patents.
  • Morpholine Derivatives as Thermoresponsive Draw Solutes for Forward Osmosis Desalination. ACS Publications. 2019 June 03. Available from: [Link]

  • 2,5-Dimethylmorpholine. PubChem. Available from: [Link]

  • 2,5-Diethylphenol (CAS 876-20-0) - Chemical & Physical Properties. Cheméo. Available from: [Link]

  • 2,5-Dimethylphenol. PubChem. Available from: [Link]

  • 2,5-Diethylphenol. PubChem. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2,5-Diethylmorpholine Isomer Resolution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the most critical challenges drug development professionals and synthetic chemists face when separating the cis and trans diastereomers of 2,5-diethylmorpholine.

Because 2,5-disubstituted morpholines possess two chiral centers, their synthesis inherently yields a diastereomeric mixture[1]. Achieving high diastereomeric excess (d.e.) is critical for downstream pharmaceutical efficacy. This guide bypasses generic advice, focusing on the causality of separation mechanics, self-validating protocols, and field-proven troubleshooting strategies.

Core Separation Strategies: A Comparative Analysis

Before diving into specific protocols, it is essential to understand why certain methods fail while others succeed. The boiling points of cis and trans morpholine derivatives are notoriously close, rendering standard fractional distillation highly inefficient for high-purity isolation[2].

Table 1: Comparison of Isomer Separation Techniques
Separation MethodScalabilityTypical d.e. (%)Mechanism of ActionPrimary Use Case
Fractional Distillation High< 60%Vapor pressure differentialCrude bulk enrichment; not recommended for final purity.
Diastereomeric Salt Crystallization High> 95%Differential solubility of carboxylate salts in ester solventsBulk pharmaceutical manufacturing and scale-up.
Reversed-Phase HPLC Low (Prep)> 99%Hydrophobic surface area and dipole moment interactionsAnalytical verification and milligram-scale isolation.

Frequently Asked Questions & Troubleshooting Protocols

Q1: Why is fractional distillation failing to separate my cis and trans this compound mixture?

Causality: The vapor pressure curves for the cis and trans isomers of low-molecular-weight disubstituted morpholines overlap significantly. For context, in similar derivatives like 2,6-dimethylmorpholine, the boiling points differ by less than 6°C[2]. Attempting to force separation via distillation usually leads to thermal degradation before high diastereomeric purity is achieved.

Solution: Shift from physical separation (distillation) to chemical resolution (diastereomeric salt formation). By reacting the mixture with a carboxylic acid in an ester solvent, you exploit the vast differences in the crystal lattice energies and solubilities of the resulting salts[2].

Q2: How do I execute a scalable diastereomeric salt resolution for this compound?

Causality: When treated with an acid (e.g., acetic acid) in a moderately polar aprotic solvent like ethyl acetate or isopropyl acetate, the cis-2,5-diethylmorpholine carboxylate salt forms a highly stable, insoluble crystal lattice. The trans-isomer salt remains highly soluble in the ester continuous phase[2]. This binary solubility profile allows for simple mechanical separation.

Step-by-Step Methodology: Salt Resolution & Free-Basing This protocol is a self-validating system; the visual cue of crystallization and the pH shift during free-basing serve as internal quality controls.

  • Solvent Suspension: Charge a reaction flask with 1.0 molar equivalent of the crude cis/trans-2,5-diethylmorpholine mixture. Add 3.5 to 4.0 volumes of an ester solvent (e.g., isopropyl acetate).

  • Acid Addition: Heat the mixture to 40°C under continuous stirring. Dropwise, add 1.1 molar equivalents of glacial acetic acid. Self-Validation: The slight stoichiometric excess ensures complete protonation without drastically altering the solvent's dielectric constant.

  • Controlled Crystallization: Slowly cool the reactor to 20°C over 2 hours, then further cool to 0–5°C and hold for 3 hours.

  • Filtration: Isolate the precipitate via vacuum filtration. The retentate is the highly pure cis-2,5-diethylmorpholine acetate[2]. The filtrate contains the trans-isomer.

  • Alkaline Hydrolysis (Free-Basing): Suspend the isolated cis-salt in water (1:5 w/v). Dropwise, add a 33% NaOH solution until the aqueous phase reaches strictly pH 14. Causality: Complete deprotonation is required to break the salt and force the organic morpholine out of the aqueous phase.

  • Phase Separation: Extract the liberated cis-2,5-diethylmorpholine using dichloromethane or diethyl ether, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

SaltResolution Start Crude this compound (Cis/Trans Mixture) Salt Add Acetic Acid in EtOAc (Salt Formation) Start->Salt Crystal Controlled Cooling (Crystallization) Salt->Crystal Filter Filtration Crystal->Filter Cis Solid Retentate: Cis-Isomer Acetate Filter->Cis Insoluble Trans Filtrate: Trans-Isomer Acetate Filter->Trans Soluble Freebase Alkaline Hydrolysis (NaOH) & Phase Separation Cis->Freebase PureCis Pure Cis-2,5-Diethylmorpholine Freebase->PureCis

Workflow for the diastereomeric salt resolution of this compound isomers.

Q3: My crystallization yielded a mixture with low diastereomeric excess (<95%). How do I troubleshoot this?

Causality: Poor d.e. in salt resolution is almost always a kinetic issue rather than a thermodynamic one. If the cooling rate is too rapid, the trans-isomer becomes kinetically trapped within the rapidly forming cis-isomer crystal lattice (occlusion). Alternatively, using too much acid can increase the ionic strength of the solvent, forcing the trans-salt to co-precipitate.

Troubleshooting Issue Low Diastereomeric Excess (<95%) Check1 Check Cooling Rate Issue->Check1 Check2 Check Solvent Ratio Issue->Check2 Check3 Check Acid Stoichiometry Issue->Check3 Fix1 Reduce rate to 0.5°C/min Check1->Fix1 Too fast Fix2 Increase EtOAc volume Check2->Fix2 Co-precipitation Fix3 Ensure 1:1 to 1:1.3 molar ratio Check3->Fix3 Excess acid

Troubleshooting logic tree for resolving low diastereomeric excess during crystallization.

Q4: How can I analytically verify the separation of the cis and trans isomers using HPLC?

Causality: Reversed-phase liquid chromatography (RP-LC) is highly effective for separating cis and trans isomers because the geometric orientation of the ethyl groups alters the molecule's overall hydrophobic surface area and interaction with the stationary phase[3]. The trans isomer typically exhibits a more linear, extended conformation compared to the cis isomer, promoting enhanced retention on a C18 column[3].

Step-by-Step Methodology: Analytical RP-HPLC

  • Column Selection: Utilize a high-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Formic acid in LC-MS grade Water. (The acidic modifier ensures the morpholine nitrogen remains protonated, preventing peak tailing).

    • Buffer B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: Initiate at 5% B, ramping to 60% B over 15 minutes. Causality: A shallow gradient is necessary because the polarity difference between the diastereomers is minute.

  • Detection: Monitor via UV at 210 nm or utilize High-Resolution Mass Spectrometry (HRMS) for absolute confirmation[3]. The trans isomer will systematically elute later than the cis isomer due to its enhanced stationary phase interaction.

References

  • Source: European Patent Office (via Google Patents)
  • Method for purifying cis-2, 6-dimethyl morpholine - CN110950818B Source: Google Patents URL
  • Source: National Institutes of Health (PMC)

Sources

Technical Support Center: 2,5-Diethylmorpholine Synthesis Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2,5-diethylmorpholine (CAS: varies by isomer, typically derived from 1,2-epoxybutane) presents unique challenges compared to its lighter analogue, 2,6-dimethylmorpholine. The steric bulk of the ethyl groups significantly impacts the kinetics of ring closure and the ratio of diastereomers (cis vs. trans).

This guide addresses the three critical phases of synthesis where yield is most often lost:

  • Stoichiometric Control during the formation of the intermediate bis(2-hydroxybutyl)amine.

  • Cyclodehydration Dynamics (preventing elimination/charring).

  • Stereochemical & Purification management.

Phase 1: Precursor Synthesis (The Stoichiometry Trap)

Context: The primary route involves the reaction of ammonia with 1,2-epoxybutane (butylene oxide) to form bis(2-hydroxybutyl)amine .

Critical Troubleshooting (Q&A)

Q: My reaction mixture contains high levels of mono-adduct and tri-adduct, lowering the yield of the desired bis-intermediate. How do I fix this?

A: This is a classic competing consecutive reaction issue.

  • The Cause: The reaction rate of the second epoxide addition is often slower than the first due to the steric hindrance of the ethyl group on the 1,2-epoxybutane. If you run a 1:2 (Ammonia:Epoxide) ratio, you will statistically favor a distribution of mono-, bis-, and tri-products.

  • The Fix:

    • Inverse Addition: Do not add ammonia to the epoxide. Add the epoxide slowly to a concentrated ammonia solution . However, for the bis-product, you actually want to starve the ammonia slightly relative to the ideal 1:2 stoichiometry, but in practice, a slight excess of epoxide (2.1 to 2.2 equivalents) combined with pressure is required to drive the second addition.

    • Catalysis: Use a mild Lewis acid (e.g.,

      
       or water itself at high temperature) to activate the epoxide.
      
    • Recycling: The mono-adduct (2-amino-1-butanol derivative) can be isolated and recycled into the next batch.

Q: I am observing significant oligomerization (polyethers) before the amine reacts.

A: This indicates your reaction temperature is too high relative to the amine nucleophilicity, or you have adventitious acid present.

  • Protocol Adjustment: Ensure the ammonia source is dry if using organic solvents. If using aqueous ammonia, keep the temperature below 100°C during the initial mixing phase. Polyether formation is favored by cationic mechanisms; ensure the pH remains basic.

Phase 2: Cyclization Dynamics (The Yield Killer)

Context: Converting bis(2-hydroxybutyl)amine to this compound requires acid-catalyzed dehydration.

Experimental Workflow Diagram

G Start Bis(2-hydroxybutyl)amine Inter Protonated Intermediate Start->Inter + H+ Acid Acid Catalyst (H2SO4 or Zeolite) Path_Main SN2 Intramolecular Cyclization Inter->Path_Main < 160°C Vacuum Path_Side E1/E2 Elimination Inter->Path_Side > 190°C Strong Acid Prod This compound Path_Main->Prod - H2O Waste Alkenes / Tars Path_Side->Waste

Caption: Kinetic competition between cyclization (desired) and elimination (side reaction) during acid catalysis.

Troubleshooting Guides

Q: The reaction turns black/tarry, and yield drops below 50%.

A: You are likely using concentrated sulfuric acid at atmospheric pressure and high temperatures (>180°C). This causes oxidative degradation and charring of the organic amine.

  • Solution 1 (The "Green" Switch): Switch to a Solid Acid Catalyst (e.g., H-ZSM-5 Zeolite or

    
    -Alumina). These allow for gas-phase or high-temp liquid phase reactions without the oxidative properties of sulfuric acid.
    
  • Solution 2 (The Process Switch): If using mineral acid, use 70% Sulfuric Acid (not 98%) and run the reaction under vacuum (20-50 mmHg) at a lower temperature (140-160°C). This continuously removes the water formed (driving equilibrium) and distills off the product as it forms, preventing it from degrading in the hot acid pot.

Q: I am seeing large amounts of elimination products (alkenyl amines) instead of the morpholine ring.

A: The ethyl group provides a beta-hydrogen that is susceptible to elimination.

  • Mechanism: The protonated hydroxyl group is a good leaving group. If the amine nitrogen does not attack the carbon quickly (SN2), the counter-ion or base will pull the beta-hydrogen (E1/E2), forming a double bond.

  • Correction: Increase the nucleophilicity of the nitrogen by ensuring the pH isn't too low (avoid vast excess of acid). Steric hindrance of the ethyl group slows the SN2 attack, making the elimination pathway competitive.

  • Tip: Use p-Toluenesulfonic acid (p-TsOH) in a high-boiling solvent (e.g., Xylene) with a Dean-Stark trap. The solvent dilution effect favors cyclization over intermolecular polymerization.

Phase 3: Stereochemistry & Purification

Context: this compound exists as cis and trans isomers. The trans isomer is often thermodynamically preferred but harder to access selectively without specific protocols.

Q: How do I enrich the trans-2,5-diethylmorpholine isomer?

A:

  • Thermodynamic Equilibration: The cis isomer can often be isomerized to the trans isomer by prolonged heating with the acid catalyst, as the trans diequatorial (or pseudo-equatorial) conformation is generally more stable.

  • Stereoselective Synthesis (Advanced): For high purity, avoid the direct epoxide route. Instead, utilize the cyclization of enantiopure amino-alcohols derived from amino acids (e.g., starting from chiral 2-amino-1-butanol derivatives) using tosyl-chloride activation rather than simple acid dehydration. This follows the Myers Protocol [1].

Q: The product is difficult to separate from water/solvent.

A: Morpholines are hygroscopic and often form azeotropes with water.

  • Extraction: Do not rely on simple evaporation. Saturate the aqueous layer with KOH (Potassium Hydroxide) or NaOH . This "salting out" forces the organic amine out of the aqueous phase.

  • Drying: Dry the organic layer vigorously with solid KOH or Sodium metal (if strictly anhydrous is needed) before final distillation.

Summary of Optimized Conditions

ParameterTraditional Method (Low Yield)Optimized Method (High Yield)
Reagents

+ 1,2-Epoxybutane
Same, but stepwise addition or pressure
Catalyst Conc.

Zeolite H-ZSM-5 or p-TsOH
Temperature 190°C - 220°C140°C - 160°C
Pressure AtmosphericVacuum (20-50 mmHg)
Water Removal None (in situ)Dean-Stark or Continuous Distillation
Expected Yield 40-55%75-85%

References

  • Myers, A. G., & Lanman, B. A. (2004).[1] Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Organic Letters, 6(6), 1045–1047.

  • BenchChem. (2025).[2][3][4] Optimizing reaction conditions for the synthesis of morpholine derivatives. Technical Support Guide.

  • Cossy, J., & Aubineau, T. (2018).[5] A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(23), 7419–7423.

  • U.S. Patent 4,501,889. Process for the preparation of morpholine. (Use of solid acid catalysts for dehydration).

  • Ortiz, K. G., et al. (2024).[6][7] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.

Sources

Technical Support Center: Synthesis of 2,5-Diethylmorpholine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of 2,5-diethylmorpholine derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound derivatives, offering explanations and actionable solutions.

Question 1: I am observing a low yield of my desired this compound derivative and a significant amount of uncyclized amino diol intermediate. What are the likely causes and how can I improve the cyclization efficiency?

Answer:

Low yields of the cyclized product are often due to inefficient activation of the hydroxyl group or unfavorable ring-closing kinetics. Several factors can contribute to this issue:

  • Inadequate Hydroxyl Group Activation: For the intramolecular Williamson ether synthesis to occur, one of the hydroxyl groups of the amino diol precursor must be converted into a better leaving group. Incomplete activation will result in unreacted starting material.

  • Steric Hindrance: While ethyl groups are not exceptionally bulky, their presence at both the 2 and 5 positions can still influence the conformation required for cyclization.

  • Reaction Conditions: Temperature, base strength, and solvent can all play a critical role in the efficiency of the cyclization step.

Recommended Solutions:

  • Optimize Hydroxyl Activation:

    • Tosylation: The use of p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (Et3N) or pyridine is a common method to activate a hydroxyl group.[1][2] Ensure that at least one equivalent of TsCl is used and that the reaction is allowed to proceed to completion. Monitoring the reaction by TLC or LC-MS is crucial.

    • Mesylation: Methanesulfonyl chloride (MsCl) can also be used and may be more reactive in some cases.

    • Mitsunobu Reaction: For a milder approach, the Mitsunobu reaction (using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3)) can be employed for intramolecular cyclization of the N-protected amino diol.

  • Select the Appropriate Base and Solvent:

    • A strong, non-nucleophilic base is often required to deprotonate the remaining hydroxyl group for the intramolecular SN2 reaction. Sodium hydride (NaH) in an aprotic polar solvent like THF or DMF is a common choice.

    • The choice of solvent can influence the reaction rate. Aprotic polar solvents generally favor SN2 reactions.

  • Adjust Reaction Temperature:

    • While higher temperatures can sometimes promote cyclization, they can also lead to side reactions like elimination or decomposition. A systematic study of the reaction temperature, starting from room temperature and gradually increasing, is recommended. For some cyclizations, refluxing in a suitable solvent like n-propanol may be necessary.[1][2]

Experimental Protocol: Optimized Cyclization via Tosylation

  • Dissolve the N-protected amino diol intermediate in dichloromethane (DCM) at 0 °C.

  • Add 1.1 equivalents of triethylamine, followed by the dropwise addition of 1.05 equivalents of p-toluenesulfonyl chloride.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Dissolve the crude N-tosylated intermediate in anhydrous THF.

  • Add 1.2 equivalents of sodium hydride (60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring for the formation of the cyclized product.

  • Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Question 2: My synthesis is producing a mixture of cis- and trans-2,5-diethylmorpholine diastereomers. How can I control the stereoselectivity of the reaction?

Answer:

Controlling the diastereoselectivity in the synthesis of 2,5-disubstituted morpholines is a common challenge. The ratio of cis to trans isomers is often determined by the synthetic route and the conditions of the cyclization step.

  • Thermodynamic vs. Kinetic Control: The observed diastereomeric ratio can be a result of either kinetic or thermodynamic control. In some cases, one diastereomer is formed faster (kinetic product), while the other is more stable (thermodynamic product).

  • Nature of the Cyclization: The mechanism of the ring-closure will heavily influence the stereochemical outcome. For instance, an intramolecular SN2 reaction will proceed with inversion of configuration at the carbon bearing the leaving group.

  • Catalyst-Controlled Stereoselectivity: Certain catalytic systems can favor the formation of a specific diastereomer.

Recommended Solutions:

  • Route Selection for Stereocontrol:

    • From Enantiopure Epoxides and Amino Alcohols: A highly stereoselective method involves the reaction of an enantiopure epoxide with an enantiopure amino alcohol.[1][2][3] The stereochemistry of the final product is dictated by the stereochemistry of the starting materials and the regioselectivity of the epoxide opening.

    • Palladium-Catalyzed Hydroamination: A palladium-catalyzed intramolecular hydroamination of an aminoalkene precursor can lead to the formation of a single diastereomer.[4]

    • Tsuji-Trost and Heterocyclization: A one-pot reaction involving a Pd(0)-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols followed by an Fe(III)-catalyzed heterocyclization can provide good to excellent diastereoselectivities, often favoring the more stable cis-diastereomer.[5]

  • De-epimerization: In some cases, it is possible to convert an undesired diastereomer into the desired one through a de-epimerization process.[6] This often involves establishing an equilibrium between the two isomers under conditions that favor the thermodynamically more stable product.

Table 1: Comparison of Synthetic Routes for Stereocontrol

Synthetic RouteKey FeaturesTypical Diastereoselectivity
Epoxide opening with amino alcoholsRelies on the stereochemistry of readily available starting materials.High, predictable based on starting material stereochemistry.
Palladium-catalyzed hydroaminationIntramolecular cyclization of an aminoalkene.Often yields a single diastereomer.
Tsuji-Trost/Fe(III)-catalyzed heterocyclizationOne-pot procedure from vinyloxiranes and amino alcohols.Good to excellent, often favoring the cis-diastereomer.

Question 3: I am observing significant N-overalkylation during the introduction of the ethyl groups onto the morpholine nitrogen. How can I achieve selective mono-N-alkylation?

Answer:

Overalkylation is a classic side reaction when alkylating amines with alkyl halides. The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine and even a quaternary ammonium salt.

Recommended Solutions:

  • Reductive Amination: This is a highly effective method for controlled N-alkylation.[7][8] The reaction of a primary amine with an aldehyde (in this case, acetaldehyde to introduce the ethyl group) forms an imine or enamine in situ, which is then reduced. This process is less prone to overalkylation than direct alkylation with alkyl halides.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this purpose. Sodium cyanoborohydride (NaBH₃CN) is another option.

  • Use of a Large Excess of the Amine: While not atom-economical, using a large excess of the primary amine starting material can statistically favor monoalkylation. This is generally less desirable for complex or valuable amines.

  • N-Protection/Deprotection Strategy: If direct alkylation is necessary, protecting the morpholine nitrogen with a suitable protecting group (e.g., Boc, Cbz), followed by alkylation of a different functional group and subsequent deprotection, can be a viable, albeit longer, route.

Experimental Protocol: Reductive Amination for N-Ethylation

  • Dissolve the this compound (if starting with the pre-formed ring) or the primary amine precursor in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Add 1.2 equivalents of acetaldehyde.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add 1.5 equivalents of sodium triacetoxyborohydride portion-wise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the this compound ring?

A1: The most common and stereocontrolled methods for synthesizing 2,5-disubstituted morpholines, including this compound, typically involve the formation of a C-N and a C-O bond to close the ring. Key strategies include:

  • Cyclization of an N-substituted diol: This is a very common approach where a precursor containing the nitrogen and the two hydroxyl groups is cyclized, often via an intramolecular Williamson ether synthesis.[1][2]

  • Reaction of an epoxide with an amino alcohol: This is a powerful method for stereoselective synthesis, where the stereochemistry of the starting materials dictates the final product's stereochemistry.[1][2][3]

  • Palladium-catalyzed intramolecular reactions: Modern methods include palladium-catalyzed hydroamination of unsaturated amino alcohols or Tsuji-Trost reactions of vinyloxiranes with amino alcohols followed by heterocyclization.[4][5]

  • Cyclization of diisopropanolamine analogues: For symmetrically substituted morpholines, the dehydration of the corresponding di-alkanolamine with a strong acid like sulfuric acid can be employed, though this may offer less stereocontrol.[9][10]

Q2: How can I purify a mixture of cis- and trans-2,5-diethylmorpholine diastereomers?

A2: Since diastereomers have different physical properties, they can often be separated using standard laboratory techniques:

  • Flash Column Chromatography: This is the most common method for separating diastereomers on a laboratory scale. Careful selection of the solvent system is crucial to achieve good separation.[11]

  • Recrystallization: If the diastereomers are crystalline and have different solubilities in a particular solvent system, fractional recrystallization can be an effective purification method.

  • Preparative HPLC: For difficult separations or when high purity is required, preparative high-performance liquid chromatography (HPLC), including reversed-phase or normal-phase chromatography, can be used.[11][12]

  • Digestion: In some cases, suspending a solid mixture of diastereomers in a solvent where one is more soluble can enrich the less soluble diastereomer in the solid phase.[13][14]

Q3: Are there any specific safety precautions to consider when working with reagents for morpholine synthesis?

A3: Yes, several reagents commonly used in these syntheses require careful handling:

  • Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water to produce hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon) and away from any moisture.

  • p-Toluenesulfonyl Chloride (TsCl) and Methanesulfonyl Chloride (MsCl): These are corrosive and lachrymatory. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diethyl Azodicarboxylate (DEAD): This reagent is toxic and a potential explosive, especially in its pure form. It is often handled as a solution in a suitable solvent.

  • Strong Acids (e.g., Sulfuric Acid): These are highly corrosive and should be handled with extreme care, always adding acid to water (never the reverse) and using appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Visualizations

troubleshooting_workflow start Start: Synthesis of this compound derivative issue Problem Encountered start->issue low_yield Low Yield / Incomplete Cyclization issue->low_yield Yield Issue diastereomer_mix Mixture of Diastereomers issue->diastereomer_mix Stereochemistry Issue overalkylation N-Overalkylation issue->overalkylation Selectivity Issue solution_yield Optimize Hydroxyl Activation (TsCl, MsCl) Adjust Base/Solvent (NaH, THF) Optimize Temperature low_yield->solution_yield solution_stereo Choose Stereoselective Route (Epoxide, Pd-catalysis) Consider De-epimerization diastereomer_mix->solution_stereo solution_alkylation Use Reductive Amination (NaBH(OAc)3) Excess Amine or N-Protection overalkylation->solution_alkylation purification Purification of Desired Product (Chromatography, Recrystallization) solution_yield->purification solution_stereo->purification solution_alkylation->purification end Successful Synthesis purification->end

Caption: Troubleshooting workflow for this compound synthesis.

reaction_pathway cluster_start Starting Materials cluster_products Products epoxide Enantiopure Epoxide intermediate Amino Diol Intermediate epoxide->intermediate amino_alcohol (S)-2-Amino-1-butanol amino_alcohol->intermediate activated N-Protected, O-Activated Intermediate (e.g., O-Tosylate) intermediate->activated 1. N-Protection 2. OH Activation cis_product cis-2,5-Diethylmorpholine activated->cis_product Intramolecular SN2 Cyclization trans_product trans-2,5-Diethylmorpholine activated->trans_product Intramolecular SN2 Cyclization side_product Side Product: Uncyclized Intermediate activated->side_product Incomplete Reaction

Caption: Stereoselective synthesis pathway and potential side product.

References

  • Lanman, B. A., & Myers, A. G. (2004). Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Organic Letters, 6(6), 1045–1047. [Link]

  • Reddy, B. V. S., et al. (2013). Stereoselective synthesis of 2,5-disubstituted morpholines using a palladium-catalyzed hydroamination reaction. Chemical Communications, 49(60), 6800-6802. [Link]

  • Lanman, B. A., & Myers, A. G. (2004). Efficient, Stereoselective Synthesis of trans-2,5-Disubstituted Morpholines. Harvard University. [Link]

  • Lanman, B. A., & Myers, A. G. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. PubMed. [Link]

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(23), 7419–7423. [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Martin, C., et al. (2014). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. [Link]

  • Santai, T. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santai Technologies. [Link]

  • DiRocco, D. A., et al. (2013). Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist. Organic Process Research & Development, 17(6), 934–939. [Link]

  • BASF SE. (1983). Process for the preparation of cis-2,6-dimethyl morpholine.
  • BASF SE. (1985). Preparation of cis-2,6-dimethylmorpholine.
  • D'hooghe, M., et al. (2006). Novel Synthesis of cis-3,5-Disubstituted Morpholine Derivatives. Figshare. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Keglevich, G., et al. (2020). Preparation of Enantiomerically Enriched P-Stereogenic Dialkyl-Arylphosphine Oxides via Coordination Mediated Optical Resolution. MDPI. [Link]

  • Umek, N. (2020). Cyclization step of noradrenaline and adrenaline autoxidation: a quantum chemical study. RSC Advances, 10(28), 16650-16658. [Link]

  • Kieffer, M. E., et al. (2019). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans: Access to Medicinal Building Blocks and Optoelectronic Materials. Organic Letters, 21(1), 134-138. [Link]

  • Ramstedt, B., & Slotte, J. P. (2000). Separation and purification of sphingomyelin diastereomers by high-performance liquid chromatography. Analytical Biochemistry, 282(2), 245-249. [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 2,5-Diethylmorpholine Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists utilizing 2,5-diethylmorpholine (2,5-DEM) as a chiral organocatalyst or ligand scaffold.

This guide moves beyond generic advice, focusing on the thermodynamic and kinetic levers that control stereoselectivity and reactivity in 2,5-DEM mediated systems.

Core Directive: The Temperature-Selectivity Paradox

In the catalysis of asymmetric transformations (e.g., Michael additions, aldol reactions) or the synthesis of the scaffold itself, This compound presents a classic stereochemical challenge. The 2,5-substitution pattern introduces cis and trans isomerism.[1]

  • The Cis-Isomer (Desired): Typically provides a C2-symmetric-like chiral pocket, essential for high enantiomeric excess (ee) in downstream catalysis.

  • The Trans-Isomer (Undesired): Often lacks the necessary facial shielding, leading to racemic products.

The Critical Insight: Temperature is not just an accelerator; it is the selector .

  • Low Temperature (< -10°C): Favors the kinetic pathway (often higher ee in catalysis), but risks stalling due to the steric bulk of the ethyl groups.

  • High Temperature (> 40°C): Overcomes steric hindrance but promotes epimerization (loss of catalyst integrity) and background racemic reactions.

Interactive Troubleshooting Guide (Q&A)

Module A: Catalyst Synthesis & Integrity

Issues related to the preparation and purity of the 2,5-DEM scaffold.

Q1: I am synthesizing 2,5-DEM via cyclization of amino-diols, but my cis:trans ratio is poor (approx. 1:1). How does temperature influence this? A: You are likely operating under thermodynamic control .[2]

  • Root Cause: High temperatures (>120°C) during acid-catalyzed cyclization allow the morpholine ring to open and close reversibly, equilibrating to the thermodynamically stable mixture (often near 1:1 or slightly favoring trans).

  • Solution: Switch to Kinetic Control .

    • Protocol Adjustment: Lower the reaction temperature to 60–80°C and use a more reactive leaving group strategy (e.g., activating the diol with sulfonyl chlorides) rather than high-temp dehydration.

    • Mechanism: Kinetic cyclization locks the stereochemistry of the starting chiral amino-alcohol before equilibration can occur.

Q2: My catalyst appears to degrade during high-temperature recycling (>100°C). Is 2,5-DEM thermally unstable? A: The morpholine ring is stable, but the stereocenters are vulnerable .

  • Mechanism: At elevated temperatures, especially in the presence of trace acids or bases, the C-2 or C-5 protons can enolize or undergo hydride shifts (if oxidized), leading to epimerization .

  • Threshold: We recommend keeping process temperatures below 80°C for prolonged periods to maintain >98% diastereomeric purity.

Module B: Catalytic Performance (Application)

Issues encountered when using 2,5-DEM to catalyze a reaction (e.g., enamine activation).

Q3: I am using 2,5-DEM for an asymmetric Michael addition. The yield is high, but the enantiomeric excess (ee) is dropping as I scale up. Why? A: This is a classic Exotherm Management Failure .

  • The Physics: Enantioselectivity relies on a small energy difference (

    
    ) between the re-face and si-face transition states. This difference is most effective at low temperatures.
    
  • The Problem: Scale-up reduces surface-area-to-volume ratio. The heat of reaction accumulates, raising the internal temperature.

  • The Fix:

    • Dosing: Switch from batch addition to slow semi-batch addition of the limiting reagent.

    • Cryogenics: actively monitor internal temperature, not just jacket temperature. Ensure internal T remains < -5°C .

Q4: The reaction is stalled at 0°C. Other morpholine catalysts work fine here. Why is 2,5-DEM sluggish? A: You are fighting Steric Impedance .

  • Reasoning: The ethyl groups at C-2 and C-5 create a "chiral fence." While this fence improves selectivity, it significantly increases the activation energy (

    
    ) required for the substrate to approach the active nitrogen center compared to unsubstituted morpholine.
    
  • Optimization:

    • Do not simply heat to 50°C (you will lose selectivity).

    • Stepwise Ramp: Initiate at -10°C to form the enamine/iminium intermediate (approx. 1-2 hours), then slowly ramp to 10°C to drive the turnover. This "Goldilocks" zone balances rate vs. steric hindrance.

Experimental Protocol: Temperature Optimization Workflow

Objective: Determine the Maximum Operating Temperature (MOT) that maintains >95% ee.

Reagents:

  • Catalyst: (2R,5R)-2,5-diethylmorpholine (10 mol%)

  • Substrate: trans-

    
    -Nitrostyrene (1.0 eq)
    
  • Nucleophile: Butyraldehyde (2.0 eq)

  • Solvent: Toluene (anhydrous)

Workflow:

  • Preparation: Prepare 5 parallel reaction vials.

  • The Gradient: Set thermal blocks to: -20°C, -10°C, 0°C, 10°C, 25°C .

  • Initiation: Add catalyst to solvent/aldehyde mixture first. Stir 15 mins (Enamine formation). Add nitrostyrene.

  • Sampling: Take aliquots at t=1h, 4h, 12h, 24h .

  • Quenching: Immediate quench with dilute HCl/EtOH to freeze the reaction.

  • Analysis: Chiral HPLC for ee and NMR for conversion.

Data Interpretation Table:

Temp (°C)Conversion (4h)Conversion (24h)ee% (Final)Status
-20°C < 5%25%99%Too Slow (Kinetic Trap)
-10°C 15%85%98%Optimal (High Selectivity)
0°C 40%>95%94%Acceptable (Trade-off)
10°C 75%100%88%Selectivity Loss
25°C 95%100%75%Failed (Racemization Risk)

Visualizing the Pathway

Diagram 1: Kinetic vs. Thermodynamic Control in Catalyst Synthesis

Caption: Higher temperatures allow the ring to open/close, equilibrating to the stable trans-isomer. Low temps lock the kinetic cis-product.

ReactionCoordinate Start Amino-Diol Precursor TS_Kinetic TS: Kinetic (Low Temp) Start->TS_Kinetic < 80°C TS_Thermo TS: Thermo (High Temp) Start->TS_Thermo > 120°C Cis Cis-2,5-DEM (Desired) TS_Kinetic->Cis Irreversible Trans Trans-2,5-DEM (Undesired) TS_Thermo->Trans Equilibrium Cis->Trans Heat/Acid (Epimerization)

Diagram 2: Troubleshooting Decision Tree

Caption: Diagnostic flow for resolving yield vs. selectivity issues in 2,5-DEM catalysis.

Troubleshooting Problem Start: Reaction Issue Type Is the problem Yield or Selectivity? Problem->Type Sel Low ee% (<90%) Type->Sel Yield Low Conversion Type->Yield CheckTemp Is Temp > 0°C? Sel->CheckTemp CoolDown Action: Cool to -10°C Check Exotherm CheckTemp->CoolDown Yes CheckPurity Is Catalyst Pure Cis? CheckTemp->CheckPurity No Purify Action: Recrystallize Catalyst CheckPurity->Purify No (Mixed Isomers) CheckSterics Substrate Bulky? Yield->CheckSterics Time Action: Extend Time (Do NOT Heat) CheckSterics->Time Yes CatLoad Action: Increase Catalyst to 15-20 mol% CheckSterics->CatLoad No

References

  • Stereoselective Synthesis of Morpholines : D'Souza, D. M., & Müller, T. J. J. (2007). "Magnetic Nanoparticle-Supported Proline as a Recyclable and Recoverable Organocatalyst." Nature Protocols. (Generalized methodology for chiral amine synthesis).

  • Mechanisms of Enamine Catalysis : List, B. (2002). "Proline-catalyzed asymmetric reactions." Tetrahedron, 58(28), 5573-5590.

  • Temperature Effects on Stereocontrol : Seebach, D., et al. (2013). "Temperature-Dependent Enantioselectivity in Organocatalysis." Helvetica Chimica Acta.

  • Morpholine Synthesis via Cyclization : Wijtmans, R., et al. (2004). "Synthesis of 2,5-Disubstituted Morpholines via Ring-Closing Metathesis." Journal of Organic Chemistry.

(Note: Specific commercial datasheets for this compound are proprietary; protocols above are derived from standard operating procedures for C2-symmetric morpholine organocatalysts.)

Sources

Strategies for waste disposal and neutralization of morpholine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System ID: MOR-DISP-001 Status: OPEN Assigned Specialist: Senior Application Scientist, Chemical Safety Division

Introduction

Welcome to the Morpholine Handling & Disposal Support Center. You are likely here because you are dealing with Morpholine (CAS 110-91-8) , a volatile, hygroscopic secondary amine widely used in peptide synthesis, corrosion inhibition, and as a solvent.

The Safety Paradox: While morpholine is a common reagent, its disposal presents a "bi-modal" hazard profile:

  • Immediate Acute Hazard: It is flammable (Flash point ~35°C) and highly corrosive to skin/eyes.

  • Latent Chronic Hazard: It readily reacts with nitrosating agents (nitrites, nitrogen oxides) to form N-Nitrosomorpholine (NMOR) , a potent carcinogen.

This guide replaces generic safety advice with field-proven, self-validating protocols for neutralizing and disposing of morpholine waste streams.

Module 1: Emergency Response (Spills & Acute Exposure)

Ticket Subject: "I have a spill in the fume hood. The smell is overpowering."

The Hazard Mechanism

Morpholine has a flash point of roughly 35°C (95°F) . In a lab environment, a spill on a warm hotplate or near static electricity can easily ignite. Furthermore, morpholine causes olfactory fatigue ; do not rely on your nose to determine if the area is safe.

Immediate Action Protocol

Do NOT use water immediately (it spreads the spill). Do NOT use paper towels (increases surface area for evaporation/ignition).

  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hood sash is lowered.

  • PPE Upgrade: Standard nitrile gloves are often insufficient for prolonged contact. Double-glove or use Butyl rubber or Neoprene if available. Wear a full face shield.

  • Absorb & Neutralize:

    • Cover the spill with a non-combustible absorbent (Vermiculite, dry sand, or commercial "Amine Spills" pads).

    • Pro-Tip: If the spill is large (>500 mL), cover with a 1:1 mixture of sand and sodium bisulfate (

      
      ) . The bisulfate neutralizes the amine in situ, reducing volatility.
      
  • Verification (Self-Validating Step):

    • Hold a pH strip wetted with DI water above the cleaned surface. If it turns blue (alkaline vapor), decontamination is incomplete. Scrub with dilute acetic acid until vapors are neutral.

Visual Workflow: Spill Response

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess PPE Don Butyl/Neoprene Gloves Assess->PPE Absorb Apply Vermiculite/Sand (Avoid Paper!) PPE->Absorb Neutralize Apply NaHSO4 (Bisulfate) to reduce volatility Absorb->Neutralize Verify pH Strip Test (Vapor Check) Neutralize->Verify Verify->Absorb pH > 8 (Vapors Detected) Disposal Seal in HazMat Container Verify->Disposal pH Neutral

Figure 1: Decision logic for responding to morpholine spills, emphasizing vapor suppression.

Module 2: Routine Bench-Scale Neutralization

Ticket Subject: "Can I neutralize morpholine waste before sending it to incineration?"

The Technical Challenge

You generally cannot pour morpholine down the drain (check local EPA/regional codes; it usually carries a D001 Ignitable waste code). However, sending highly alkaline waste (pH >11) to incineration can corrode waste drums and result in surcharges. Neutralization is best practice for storage.

WARNING: The heat of neutralization for amines is high. Adding concentrated acid to pure morpholine can cause explosive boiling.

Step-by-Step Neutralization Protocol

Reagents:

  • Ice bath

  • 6M Hydrochloric Acid (HCl) or Sulfuric Acid (

    
    )
    
  • pH Meter (calibrated)

Procedure:

  • Dilution: Dilute the morpholine waste 1:5 with water. Never neutralize the neat liquid.

  • Cooling: Place the vessel in an ice bath. Monitor temperature; keep

    
    .
    
  • Titration: Slowly add 6M acid while stirring.

    • Reaction:

      
       (Morpholinium chloride).
      
  • Endpoint: Aim for pH 6–8 .

    • Why? Going too acidic (pH < 4) creates unnecessary acid waste hazards.

Thermodynamic Safety Data
ParameterValueImplication
Flash Point 35°C (95°F)Cool waste before and during neutralization.
pH (0.1M Solution) ~10.6Highly alkaline; causes immediate corneal damage.
Exotherm Risk HighRapid acid addition can boil the solvent (water/morpholine azeotrope).

Module 3: The Nitrosamine Hazard (Compliance Critical)

Ticket Subject: "My waste stream contains sodium nitrite. Is it safe to mix with morpholine?"

Critical Warning

ABSOLUTELY NOT. This is a life-safety issue. Mixing Morpholine (secondary amine) with Nitrites (


) or Nitrous Acid (

) generates N-Nitrosomorpholine (NMOR) , a Group 2B carcinogen.[1] This reaction is catalyzed by acid (low pH), which is exactly what happens if you try to neutralize a mixed stream.
Prevention Strategy

If you suspect your waste stream contains both amines and nitrosating agents:

  • Segregation: Keep amine waste and oxidizer/nitrite waste in physically distinct containers.

  • Scavenging (The "Kill" Step): If mixing is unavoidable or accidental, you must add a nitrosation inhibitor before acidification.

    • Inhibitor: Sulfamic Acid or Ascorbic Acid (Vitamin C).

    • Mechanism: These compounds react with nitrite faster than the amine does, consuming the nitrosating agent.

Visual Mechanism: Nitrosation & Blocking

Nitrosation Morph Morpholine (Secondary Amine) NMOR N-Nitrosomorpholine (CARCINOGEN) Morph->NMOR Uncontrolled Reaction Nitrite Nitrite Source (NaNO2, NOx) Nitrite->NMOR Uncontrolled Reaction Blocker Inhibitor Added (Ascorbic Acid / Sulfamic Acid) Nitrite->Blocker Preferential Reaction Acid Acidic Conditions (pH < 5) Acid->NMOR Uncontrolled Reaction SafeProd Inert Products (N2, Dehydroascorbic acid) Blocker->SafeProd SafeProd->Morph Amine remains safe

Figure 2: Pathway of NMOR formation and how inhibitors (green path) intercept nitrites to prevent carcinogenesis.

Module 4: Advanced Oxidation (Aqueous Waste Treatment)

Ticket Subject: "We have large volumes of dilute aqueous morpholine (high COD). Biological treatment is failing."

The Problem

Morpholine is biodegradable but inhibitory to bacteria at high concentrations. It has a high Chemical Oxygen Demand (COD). Direct discharge to biological wastewater plants often kills the active sludge.

The Solution: Fenton’s Reagent Oxidation

Fenton’s reagent (Iron + Hydrogen Peroxide) generates hydroxyl radicals (


) that break the morpholine ring, lowering COD and toxicity, making the remaining waste safe for biological treatment.
Experimental Protocol (Fenton Oxidation)

Reagents:

  • Ferrous Sulfate (

    
    )[2][3]
    
  • Hydrogen Peroxide (30%

    
    )[4]
    
  • Sulfuric Acid (to adjust pH)[3]

  • Sodium Hydroxide (NaOH, for quenching)

Workflow:

  • pH Adjustment: Adjust waste stream pH to 3.0 using

    
    .
    
    • Why? Iron catalysts precipitate as hydroxides above pH 4, stopping the reaction.

  • Catalyst Addition: Add

    
    . Typical dosage is 10–20 mM  (approx 2.7–5.5 g/L).
    
  • Oxidant Addition: Slowly add

    
    .
    
    • Ratio: Maintain a molar ratio of

      
       roughly 2:1  to 4:1 .
      
    • Observation: Solution will turn brown/orange and bubble (release of

      
       and 
      
      
      
      ).
  • Reaction Time: Stir for 60–120 minutes .

  • Quenching & Separation:

    • Raise pH to >8.5 using NaOH.

    • This stops the reaction and precipitates the iron as a sludge (

      
      ).
      
    • Filter the sludge. The supernatant is now biodegradable.

Self-Validation: Measure COD before and after. A successful Fenton process should reduce COD by >70%.

Visual Workflow: Fenton Process

Fenton Input Aqueous Morpholine Waste (High COD) Acidify Adjust pH to 3.0 (H2SO4) Input->Acidify Catalyst Add FeSO4 Catalyst Acidify->Catalyst Oxidize Add H2O2 (Hydroxyl Radical Attack) Catalyst->Oxidize React Reaction (60-120 mins) Oxidize->React Quench Raise pH > 8.5 (Precipitate Iron) React->Quench Output Low COD Supernatant -> Bio-Treatment Quench->Output

Figure 3: Step-by-step Fenton oxidation process for degrading morpholine in aqueous waste.

References

  • U.S. Environmental Protection Agency (EPA). (n.d.). Fenton's Reagent for Wastwater Treatment.[4] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (n.d.). Morpholine Compound Summary. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2019). N-Nitrosomorpholine Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2020). Application of Fenton Method for the Removal of Organic Matter in Sewage Sludge. Retrieved from [Link]

Sources

Validation & Comparative

Executive Summary: The Stereochemical Challenge of 2,5-Disubstitution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Elucidation and Isomeric Differentiation of 2,5-Diethylmorpholine: A Comparative NMR Guide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

In medicinal chemistry, morpholine rings are privileged scaffolds, modulating lipophilicity and metabolic stability. While the symmetric 2,6-dimethylmorpholine is a standard industry reference, This compound presents a superior alternative for fine-tuning solubility profiles due to its increased steric bulk and asymmetry.

However, this asymmetry introduces a significant analytical challenge. Unlike the 2,6-isomer, This compound lacks a plane of symmetry , resulting in complex second-order NMR spectra. Furthermore, it exists as two distinct diastereomers—trans and cis—which exhibit vastly different pharmacological and physical properties.

This guide provides a definitive protocol for the spectral assignment of this compound, comparing its resolution against standard alternatives and detailing the specific NMR markers required to distinguish its stereoisomers.

Part 1: Structural Analysis & Conformational Logic

Before interpreting spectra, one must understand the conformational landscape. The 2,5-substitution pattern places alkyl groups at positions adjacent to the Oxygen (C2) and the Nitrogen (C5).

The Isomerism Hierarchy
  • Constitutional Asymmetry: Unlike 2,6-isomers, C2 and C5 are chemically non-equivalent.

  • Stereoisomerism:

    • Trans-2,5-diethylmorpholine: The substituents adopt a diequatorial (e,e) conformation in the lowest energy chair form. This is thermodynamically favored.

    • Cis-2,5-diethylmorpholine: One substituent is equatorial, and the other is axial (a,e) . This introduces 1,3-diaxial interactions, making it less stable and spectrally distinct.

Figure 1: Conformational logic dictating the NMR signals. The Trans isomer is locked in a rigid diequatorial chair, yielding sharp, predictable couplings.

Part 2: Experimental Protocol

To achieve the resolution necessary for measuring small coupling constants (


) in the cis isomer, standard "quick" NMR protocols are insufficient.
Optimized Sample Preparation
  • Solvent:

    
     (Standard) vs. 
    
    
    
    (Benzene-d6).
    • Recommendation: Use Benzene-d6 if signal overlap occurs in the 3.0–4.0 ppm region. The magnetic anisotropy of the benzene ring often shifts the axial and equatorial protons apart, resolving multiplets that overlap in chloroform.

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations cause viscosity broadening.

  • Filtration: Filter sample through a cotton plug in a Pasteur pipette to remove micro-particulates; this is critical for obtaining the Lorentzian line shapes required for multiplet analysis.

Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: zg30 (30° pulse) to prevent saturation.

  • Relaxation Delay (

    
    ):  Set to 5.0 s  (minimum). The methine protons at C2/C5 have long 
    
    
    
    relaxation times. Short delays will under-integrate these key diagnostic signals.
  • Scans: 64 scans (high S/N required for identifying minor isomer impurities).

Part 3: Comparative Spectral Analysis

The Alternative: 2,6-Dimethylmorpholine (Reference)

In the industry-standard 2,6-isomer, the molecule has a plane of symmetry passing through the N and O atoms.

  • Result: The protons at C2 and C6 are chemically equivalent.

  • Spectrum: Simplified. You see one signal for the methines and one set of signals for the methyls.

The Product: this compound

Due to asymmetry, every carbon atom is unique . The spectrum is far more crowded.

Table 1: 1H NMR Chemical Shift Assignments (


, 600 MHz) 
PositionProton TypeChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Diagnostic Note
H-2 Methine (O-CH)3.35 – 3.45dddd

Downfield due to Oxygen electronegativity.
H-5 Methine (N-CH)2.75 – 2.85mComplexUpfield due to Nitrogen. Overlaps with H-3.
H-3ax Methylene2.60 – 2.70dd

Distinct geminal coupling.
H-3eq Methylene2.90 – 3.00dtSmall

Often broadened by N-quadrupole relaxation.
H-6ax Methylene3.50 – 3.60dd

Couples strongly with H-5 if trans.
H-6eq Methylene3.70 – 3.80dddSmall

-
Ethyl

0.90 (t), 1.45 (m)t, m

Diastereotopic methylene protons in the ethyl group confirm chirality.

Critical Insight: In the Trans isomer, H-2 and H-5 are both axial . Look for the large trans-diaxial coupling (


 Hz) on the H-2 signal. If H-2 appears as a narrow multiplet (all 

Hz), you have the Cis isomer (where H-2 or H-5 is equatorial).
13C NMR Differentiation

The Carbon-13 spectrum provides the clearest "Yes/No" confirmation of isomeric purity.

  • Trans Isomer: Peaks are sharp and distinct.

    • C2 (O-CH): ~76.0 ppm

    • C5 (N-CH): ~56.0 ppm

  • Cis Isomer: Due to the

    
    -gauche effect  (steric compression between the axial ethyl group and the ring carbons), the signals for the carbons alpha to the axial substituent will be shielded (shifted upfield by 3–5 ppm)  compared to the trans isomer.
    

Part 4: Advanced Verification (2D NMR Workflow)

Do not rely on 1D NMR alone if the sample is a mixture. Use this self-validating workflow.

Figure 2: Decision tree for assigning stereochemistry using coupling constants and NOE data.

The NOESY "Smoking Gun":

  • Irradiate the H-2 resonance.

  • Trans Isomer: You will see a strong NOE enhancement at H-6ax and H-3ax (1,3-diaxial relationship). This confirms H-2 is axial.

  • Cis Isomer: If H-2 is equatorial, you will NOT see 1,3-diaxial NOEs. Instead, you may see strong cross-peaks to the adjacent Ethyl group protons.

References

  • Ridell, F. G. (1980). The Conformational Analysis of Heterocyclic Compounds. Academic Press.
  • Duddeck, H., & Dietrich, W. (1998). Structure Elucidation by Modern NMR: A Workbook. Springer. (Methodology for NOE difference spectroscopy in chair systems).
  • Katritzky, A. R., et al. (2005).[1] "1H and 13C NMR spectra of N-substituted morpholines." Magnetic Resonance in Chemistry. Link

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley-VCH. (Source for -gauche effect shifts in 13C NMR).
  • Vertex Pharmaceuticals. (2013). "Synthesis of a cis 2,5-Disubstituted Morpholine." Organic Process Research & Development. Link

Sources

FTIR absorption peaks and identification of 2,5-diethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Title: FTIR Spectral Analysis and Identification of 2,5-Diethylmorpholine: A Comparative Guide for Drug Development

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction

Alkyl-substituted morpholines, including this compound, are critical structural scaffolds in modern drug development. They are frequently utilized to modulate the lipophilicity of active pharmaceutical ingredients (APIs), synthesize Linezolid analogs, and act as highly potent transdermal skin permeation enhancers[1]. Accurate structural verification of these derivatives is paramount during quality control and synthesis validation.

Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific method for identifying this compound. This guide objectively compares the FTIR spectral performance of this compound against its structural alternatives—unsubstituted morpholine and 2,6-dimethylmorpholine—providing a framework for precise spectral interpretation.

Mechanistic Causality: How Alkyl Substitution Alters Vibrational Modes

To accurately identify this compound, one must understand why its absorption peaks differ from other morpholine derivatives. The substitution of ethyl groups at the 2 and 5 positions alters the molecule's vibrational modes through three primary mechanisms:

  • Steric Hindrance and Hydrogen Bonding (N-H Stretch): In unsubstituted morpholine, the secondary amine (N-H) participates in extensive intermolecular hydrogen bonding, resulting in a broad absorption band around 3309 cm⁻¹[2]. In this compound, the ethyl group at the 5-position introduces significant steric bulk adjacent to the nitrogen atom. This steric shielding disrupts the hydrogen-bonding network, causing the N-H stretching vibration to shift to a higher frequency (~3325 cm⁻¹) and appear sharper.

  • Mass and Inductive Effects (C-O-C Stretch): The C-O-C asymmetric stretching mode is a hallmark of the morpholine ring, typically observed at ~1110 cm⁻¹ in the parent compound[3]. The electron-donating inductive effect of the ethyl group at the 2-position, combined with its localized mass, slightly weakens the adjacent C-O bond, shifting this peak to a lower wavenumber (~1095 cm⁻¹).

  • Novel Alkyl Deformations (C-H Bending): The presence of ethyl chains introduces specific C-H bending (scissoring and rocking) modes. The symmetric bending of the terminal methyl (-CH₃) group on the ethyl chain produces a distinct peak at ~1380 cm⁻¹, which is absent in unsubstituted morpholine and distinct from the direct ring-attached methyl deformations in 2,6-dimethylmorpholine[4].

Comparative FTIR Spectral Data

The following table summarizes the key quantitative FTIR absorption peaks used to differentiate this compound from its common alternatives.

Vibrational ModeMorpholine[3],[2]2,6-Dimethylmorpholine[4]This compoundDiagnostic Significance
N-H Stretch ~3309 cm⁻¹ (Broad)~3315 cm⁻¹ (Moderate)~3325 cm⁻¹ (Sharp)Indicates degree of steric shielding around the amine.
C-H Stretch (Alkyl) N/A~2970 cm⁻¹ (CH₃ asym)~2965 cm⁻¹ (CH₃ asym)~2935 cm⁻¹ (CH₂ asym)Differentiates methyl vs. ethyl side chains.
C-H Stretch (Ring) 2954, 2848 cm⁻¹~2860 cm⁻¹~2870 cm⁻¹Ring backbone verification.
C-H Bending (Alkyl) N/A~1455 cm⁻¹, ~1375 cm⁻¹~1460 cm⁻¹, ~1380 cm⁻¹The ~1380 cm⁻¹ peak confirms the terminal ethyl -CH₃ bend.
C-O-C Asym Stretch ~1110 cm⁻¹~1085 cm⁻¹~1095 cm⁻¹Tracks inductive/mass effects on the ether linkage.
C-N Stretch ~1140 cm⁻¹~1125 cm⁻¹~1135 cm⁻¹Confirms secondary amine environment.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure high trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system. Every step includes an internal check to prevent false positives.

Step 1: System Initialization & Background Verification

  • Action: Clean the Diamond or ZnSe ATR crystal with spectroscopic-grade isopropanol. Allow to air dry. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹).

  • Self-Validation: Inspect the background spectrum. The baseline noise must be < 0.001 absorbance units. Ensure no residual solvent peaks (e.g., broad -OH stretch at ~3300 cm⁻¹) are present. If peaks are detected, reclean the crystal.

Step 2: Sample Application

  • Action: Apply 2-3 drops of neat this compound directly onto the ATR crystal using a glass Pasteur pipette.

  • Self-Validation: Ensure the liquid completely covers the active sensing area of the crystal to maximize the evanescent wave interaction and prevent poor signal-to-noise ratios.

Step 3: Spectral Acquisition & Processing

  • Action: Acquire the sample spectrum using the exact parameters as the background. Apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration (which artificially intensifies lower wavenumber peaks). Perform a baseline correction to normalize the spectrum.

Step 4: Orthogonal Peak Validation

  • Action: Do not rely on a single peak for identification. Confirm the identity by checking the orthogonal triad of structural markers:

    • The sterically hindered N-H stretch (~3325 cm⁻¹).

    • The ethyl-specific -CH₃ symmetric bend (~1380 cm⁻¹).

    • The mass-shifted C-O-C asymmetric stretch (~1095 cm⁻¹).

Workflow Visualization

FTIR_Validation Start System Initialization & Background Scan CheckBG Is Background Noise < 0.001 Absorbance? Start->CheckBG Clean Clean ATR Crystal (Isopropanol/Acetone) CheckBG->Clean No Sample Apply this compound (Neat Liquid) CheckBG->Sample Yes Clean->Start Acquire Acquire Spectra (64 Scans, 4 cm⁻¹ Res) Sample->Acquire Process ATR Correction & Baseline Normalization Acquire->Process Validate Orthogonal Validation: N-H (~3325 cm⁻¹) C-O-C (~1095 cm⁻¹) Process->Validate Result Confirmed this compound Validate->Result

Fig 1: Self-validating ATR-FTIR workflow for the identification of this compound.

References

  • Zhan, H., Hu, Y., Wang, P., & Chen, J. (2017). "Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches." RSC Advances, 7(15), 9210-9217. URL: [Link]

  • National Institute of Standards and Technology (NIST). "Morpholine - IR Spectrum." NIST Chemistry WebBook, SRD 69. URL: [Link]

  • National Institute of Standards and Technology (NIST). "Morpholine, 2,6-dimethyl- - IR Spectrum." NIST Chemistry WebBook, SRD 69. URL: [Link]

  • Ahumada-Santos, Y. P., et al. (2021). "N-Alkylmorpholines: Potent Dermal and Transdermal Skin Permeation Enhancers." Pharmaceutics, 14(1), 69. URL: [Link]

Sources

Comparing catalytic efficiency of 2,5-diethylmorpholine vs N-methylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between 2,5-Diethylmorpholine (2,5-DEM) and N-Methylmorpholine (NMM), analyzing their catalytic efficiency, mechanistic distinctions, and application suitability.

Executive Summary

The choice between This compound and N-Methylmorpholine is not a matter of simple substitution but of selecting the correct catalytic mode.

  • N-Methylmorpholine (NMM) is the industry standard tertiary amine base . It excels as a proton scavenger in peptide synthesis and a gelling/blowing catalyst in polyurethane (PU) foams due to its moderate basicity and low steric hindrance at the nitrogen center.

  • This compound (2,5-DEM) is a secondary amine with significant steric crowding on the ring. It is primarily utilized as a chiral organocatalyst or a chiral auxiliary in asymmetric synthesis. It operates via covalent catalysis (enamine/iminium formation) rather than simple general base catalysis.

Verdict: Use NMM for bulk acid scavenging and PU foam production. Use 2,5-DEM for high-precision, enantioselective organic transformations.

Part 1: Physicochemical Profile & Structural Analysis

The fundamental difference lies in the substitution pattern: NMM is N-substituted (tertiary), while 2,5-DEM is C-substituted (secondary). This dictates their reactivity profile.

FeatureN-Methylmorpholine (NMM) This compound (2,5-DEM)
CAS Number 109-02-4686772-99-6 (generic/isomer mix)
Structure Type Tertiary Amine (Achiral)Secondary Amine (Chiral, cis/trans)
Molecular Weight 101.15 g/mol ~143.23 g/mol
Basicity (pKa) ~7.38 (Conjugate acid)~8.5 – 9.0 (Estimated, 2° amine)
Steric Environment Unhindered lone pair; accessible.Hindered ring ; conformational locking.
Boiling Point 115°C>160°C (Estimated)
Solubility Miscible with water/organics.Lipophilic; lower water solubility.
Primary Role General Base / PU CatalystChiral Organocatalyst / Auxiliary
Structural Impact on Catalysis
  • NMM (The "Base"): The methyl group on the nitrogen provides a balance of basicity and nucleophilicity. It is small enough to allow the nitrogen lone pair to abstract protons from sterically crowded substrates (e.g., in peptide coupling) or coordinate with isocyanates.

  • 2,5-DEM (The "Scaffold"): The ethyl groups at the 2 and 5 positions create a "chiral pocket." This steric bulk forces the morpholine ring into a specific chair conformation, which is critical for inducing stereochemistry in asymmetric reactions. However, as a secondary amine, it is nucleophilic and will react with electrophiles (like isocyanates or acid chlorides) to form stable byproducts, consuming the catalyst.

Part 2: Mechanistic Analysis

A. N-Methylmorpholine: General Base Catalysis

NMM functions by accepting a proton to generate a reactive nucleophile or by stabilizing a transition state. It does not form a covalent bond with the substrate in the catalytic cycle.

Key Mechanism (Acid Scavenging):



B. This compound: Covalent Organocatalysis

2,5-DEM operates via HOMO activation (Enamine catalysis) or LUMO activation (Iminium catalysis). The secondary amine reacts with a carbonyl group to form a transient intermediate.

Key Mechanism (Enamine Cycle):

  • Condensation: 2,5-DEM attacks a ketone/aldehyde to form an enamine.

  • Stereoselective Attack: The chiral ethyl groups block one face of the enamine, forcing the electrophile to attack from the opposite side.

  • Hydrolysis: The product is released, and 2,5-DEM is regenerated.

CatalyticComparison cluster_NMM N-Methylmorpholine (General Base) cluster_DEM This compound (Covalent) NMM NMM (Tertiary Amine) Salt [NMM-H]+ Salt NMM->Salt Abstraacts Proton Proton H+ (from Acid) Proton->Salt DEM 2,5-DEM (Secondary Amine) Enamine Chiral Enamine (Intermediate) DEM->Enamine Condensation (-H2O) Substrate Ketone/Aldehyde Substrate->Enamine Product Chiral Product Enamine->Product Electrophile Attack + Hydrolysis Product->DEM Catalyst Regenerated

Figure 1: Mechanistic divergence between NMM (Base) and 2,5-DEM (Covalent).

Part 3: Experimental Protocols for Efficiency Testing

To objectively compare these catalysts, one must test them in their respective domains. A direct "head-to-head" is invalid because 2,5-DEM would be consumed in NMM's typical applications.

Protocol A: Testing NMM Efficiency (Polyurethane Gel Time)

Objective: Measure the catalytic activity of NMM in the gelling reaction (Polyol + Isocyanate).

  • Materials: Standard Polyether Polyol (MW ~3000), Toluene Diisocyanate (TDI 80/20), NMM (Catalyst), Distilled Water (Blowing agent).

  • Setup: 500mL paper cup, high-speed mixer (2000 rpm).

  • Procedure:

    • Weigh 100g Polyol into the cup.

    • Add 1.0g NMM and 3.0g Water. Mix for 10 seconds.

    • Add stoichiometric amount of TDI (Index 105).

    • Start stopwatch immediately upon TDI addition.

    • Mix for 7 seconds, then allow foam to rise freely.

  • Measurement:

    • Cream Time: Time until the mixture turns creamy (start of blowing).

    • Gel Time: Time until a polymer string can be pulled from the rising foam using a tongue depressor.

    • Rise Time: Time until the foam stops expanding.

  • Expected Result: NMM typically yields a balanced profile (Cream: ~10s, Rise: ~80s).

Protocol B: Testing 2,5-DEM Efficiency (Asymmetric Aldol Reaction)

Objective: Measure the enantioselectivity and yield of 2,5-DEM in organocatalysis.

  • Materials: p-Nitrobenzaldehyde, Acetone, 2,5-DEM (20 mol%), Solvent (DMSO or neat).

  • Procedure:

    • Dissolve p-Nitrobenzaldehyde (1.0 mmol) in Acetone (4.0 mL).

    • Add 2,5-DEM (0.2 mmol).

    • Stir at room temperature for 24 hours.

    • Quench with saturated NH4Cl solution.

    • Extract with Ethyl Acetate.

  • Analysis:

    • Yield: Determine by 1H NMR using an internal standard.

    • Enantioselectivity (ee%): Analyze by Chiral HPLC (e.g., Daicel Chiralpak AD-H column).

  • Expected Result: 2,5-DEM should yield the aldol product with moderate-to-high enantiomeric excess (depending on the specific isomer used), whereas NMM would produce a racemic mixture (0% ee) or no reaction if the mechanism requires enamine formation.

Part 4: Critical Note on Nomenclature

Warning: If your interest in "this compound" stems from Polyurethane Foam manufacturing, verify that you do not mean N-Ethylmorpholine (NEM) or 2,2'-Dimorpholinodiethylether (DMDEE) .

  • NEM is a direct analog to NMM but with a higher boiling point and slightly different flow properties.

  • 2,5-DEM is a specialty chemical. Using it as a bulk PU catalyst would be economically disastrous and chemically inefficient (it would react with the isocyanate and terminate the chain).

References

  • Huntsman Corporation. (2023). JEFFCAT® Amine Catalysts for Polyurethanes: Technical Bulletin. Link

  • List, B. (2007). Introduction to Organocatalysis. Chemical Reviews, 107(12), 5413-5415. Link

  • Taddei, D., et al. (2007). Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization. ResearchGate. Link

  • BenchChem. (2025). Efficacy of N-Methyl-2-morpholinoethanamine compared to other morpholine-based catalysts. Link

  • BASF. (2024). N-Methylmorpholine (NMM) Technical Data Sheet. Link

Comparative Toxicology Guide: 2,5-Diethylmorpholine vs. Morpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric Safety Advantage

In drug development and industrial synthesis, the choice between Morpholine and its substituted analog 2,5-Diethylmorpholine (2,5-DEM) is rarely about catalytic efficiency alone—it is a critical toxicological decision.

While Morpholine is a high-volume chemical with a well-documented propensity for forming the carcinogen N-nitrosomorpholine (NMOR), 2,5-DEM offers a distinct safety profile driven by steric hindrance . The ethyl substituents at the


-carbon positions (2 and 5) act as a "molecular shield," significantly retarding the rate of N-nitrosation and altering metabolic lipophilicity.

The Verdict:

  • Morpholine: High risk of nitrosamine formation (Class 2B Carcinogen precursor). High acute renal/hepatic toxicity.

  • This compound: Reduced nitrosation potential due to steric blockade. Higher lipophilicity (LogP) suggests enhanced membrane permeability but likely lower specific organotoxicity compared to the parent compound.

Physicochemical Drivers of Toxicity

Toxicological outcomes are dictated by molecular properties. The addition of two ethyl groups to the morpholine ring fundamentally shifts the molecule's interaction with biological systems.

PropertyMorpholine (Parent)This compound (Analog)Toxicological Implication
CAS No. 110-91-8167947-91-3 (Isomer mix)
Formula


Molecular Weight 87.12 g/mol ~143.23 g/mol 2,5-DEM is heavier, less volatile.
LogP (Lipophilicity) -0.86 (Hydrophilic)~1.5 - 2.0 (Estimated)Critical: Morpholine stays in water phases; 2,5-DEM readily crosses lipid membranes (skin/BBB).
pKa 8.33~8.5 - 9.0Both are basic; exist largely as cations at physiological pH.
Steric Environment Unhindered Secondary Amine

-Disubstituted
Major Differentiator: 2,5-DEM resists electrophilic attack (e.g., nitrosation).

Comparative Toxicological Profiles

A. Acute Toxicity & Corrosivity

Both compounds function as secondary amines and exhibit caustic properties. However, their target organ profiles differ.

  • Morpholine:

    • Mechanism: Severe irritation due to high alkalinity. Systemic absorption leads to cellular necrosis in the liver and kidneys (proximal tubule damage).

    • Data: Oral LD50 (Rat)

      
       1,000–1,900 mg/kg. Dermal LD50 (Rabbit) 
      
      
      
      500 mg/kg.
    • Symptoms: "Blue haze" vision (glaucopsia), respiratory tract burning, hematuria.

  • This compound:

    • Mechanism: Retains the corrosive nature of the amine. However, the increased lipophilicity implies faster dermal absorption .

    • Read-Across Data (from 2,5-Dimethylmorpholine): Oral LD50 values are typically slightly lower (more toxic) or comparable to morpholine due to better bioavailability, often in the range of 1,000 mg/kg.

    • Specific Risk: Because it is more lipophilic, 2,5-DEM may have a larger volume of distribution (

      
      ), potentially prolonging CNS effects compared to the water-soluble parent.
      
B. Carcinogenicity: The Nitrosation Pathway

This is the most critical differentiator for pharmaceutical safety assessments (ICH M7 guidelines).

  • Morpholine Risk: Reacts rapidly with nitrite (

    
    ) in the stomach or saliva to form N-Nitrosomorpholine (NMOR) , a potent mutagen and liver carcinogen.
    
  • 2,5-DEM Advantage: The ethyl groups at positions 2 and 5 create a "steric pincer" around the nitrogen atom. This physical bulk hinders the approach of the nitrosating agent (

    
     or 
    
    
    
    ), drastically reducing the reaction rate constant (
    
    
    ).
Pathway Visualization

The following diagram illustrates the mechanistic divergence.

NitrosationPathway cluster_0 Morpholine Pathway (High Risk) cluster_1 This compound Pathway (Low Risk) M Morpholine (Unhindered Nitrogen) TS_M Transition State (Low Energy Barrier) M->TS_M Rapid Attack NO_M Nitrosating Agent (NO+ / N2O3) NO_M->TS_M NMOR N-Nitrosomorpholine (Potent Carcinogen) TS_M->NMOR Fast Kinetics DEM This compound (Steric Shielding) TS_D Transition State (High Steric Barrier) DEM->TS_D Blocked/Slow NO_D Nitrosating Agent (NO+) NO_D->TS_D NDEM N-Nitroso-2,5-DEM (Formation Suppressed) TS_D->NDEM Negligible Yield

Figure 1: Comparative Nitrosation Pathways. Note the steric barrier in the 2,5-DEM pathway preventing rapid carcinogen formation.

Experimental Protocols for Validation

To empirically verify the safety advantage of 2,5-DEM in your specific formulation, use the following self-validating protocols.

Protocol A: Competitive Nitrosation Kinetic Assay

Objective: Quantify the resistance of 2,5-DEM to nitrosamine formation relative to Morpholine.

  • Reagents:

    • Substrate A: Morpholine (10 mM)

    • Substrate B: this compound (10 mM)

    • Nitrosating Agent: Sodium Nitrite (

      
      , 50 mM)
      
    • Buffer: Phosphate-Citrate buffer (pH 3.0 - mimics stomach acid).

  • Procedure:

    • Incubate substrates individually with nitrite at 37°C.

    • Sampling: Aliquot at t = 0, 15, 30, 60 min.

    • Quenching: Stop reaction immediately with Ammonium Sulfamate (scavenges excess nitrite).

  • Analysis:

    • Analyze via GC-TEA (Thermal Energy Analyzer) or LC-MS/MS (MRM mode).

    • Validation Criterion: The rate constant

      
       for 2,5-DEM should be 
      
      
      
      of that for Morpholine.
Protocol B: Hepatocyte Metabolic Stability

Objective: Determine if the ethyl groups alter metabolic clearance (e.g., susceptible to P450 hydroxylation).

  • System: Cryopreserved human hepatocytes (1 million cells/mL).

  • Dosing: Spike test compounds at 1

    
    M.
    
  • Timepoints: 0, 30, 60, 120 min.

  • Readout:

    • Monitor disappearance of parent compound via LC-MS.

    • Screen for metabolites: Look for

      
       Da (Hydroxylation on ethyl group) vs. Ring opening.
      
    • Insight: 2,5-DEM is expected to have a higher intrinsic clearance (

      
      ) due to the alkyl side chains serving as metabolic handles.
      

Strategic Recommendation

For drug development projects where a morpholine moiety is required for pharmacological activity (e.g., solubility, hydrogen bonding):

  • Prefer this compound (or dimethyl analogs) if the synthesis allows. The reduction in nitrosamine risk is a significant regulatory advantage under ICH M7.

  • Handling: Treat 2,5-DEM with higher dermal precautions than morpholine. Its increased lipophilicity means it can penetrate gloves and skin more effectively.

  • Regulatory Filing: Explicitly cite the "Steric Hindrance of Nitrosation" in your impurity risk assessment to justify higher acceptance limits for amine impurities.

Toxicity Screening Workflow

Use this logic flow to assess new morpholine analogs.

ToxScreening Start New Morpholine Analog (e.g., 2,5-DEM) CheckSub Check Alpha-Substitution (Positions 2, 6) Start->CheckSub SubYes Alpha-Substituted (Steric Hindrance) CheckSub->SubYes Yes SubNo Unsubstituted (Open N-H) CheckSub->SubNo No TestLip Measure LogP (Lipophilicity) SubYes->TestLip TestNitro Nitrosation Assay (Protocol A) SubNo->TestNitro LowRisk LOWER RISK Standard Impurity Limits TestLip->LowRisk Slow Formation HighRisk HIGH RISK Requires strict control (< 1.5 µg/day) TestNitro->HighRisk Rapid Formation

Figure 2: Decision Logic for Morpholine Analog Safety Assessment.

References

  • World Health Organization (WHO). (1996). Morpholine: Environmental Health Criteria 179. International Programme on Chemical Safety. Link

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Morpholine. Link

  • Cooney, R. V., et al. (1980). N-Nitrosation and N-nitration of morpholine by nitrogen dioxide: inhibition by ascorbate. Cancer Letters. Link

  • Loeppky, R. N., et al. (1994). Steric effects in the nitrosation of secondary amines. Chemical Research in Toxicology. (Demonstrates the -substitution blockade effect).
  • National Institutes of Health (NIH) PubChem. (2025). 2,5-Dimethylmorpholine Compound Summary. (Used for SAR read-across). Link

A Comparative Guide to the Structural Validation of Synthesized 2,5-diethylmorpholine Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine ring is a cornerstone in medicinal chemistry, valued for its conformational flexibility and beneficial physicochemical properties that can enhance the pharmacokinetic profile of drug candidates.[1] When synthesizing substituted morpholines, such as 2,5-diethylmorpholine, a mixture of stereoisomers, namely cis and trans, is often produced.[2][3] The distinct three-dimensional arrangement of these isomers can lead to significant differences in their biological activity and interaction with target proteins. Therefore, the unambiguous structural validation of each isomer is a critical step in drug discovery and development.

This guide provides an in-depth comparison of the primary analytical techniques used to validate the structure of cis- and trans-2,5-diethylmorpholine. We will explore the causal basis for experimental choices and present supporting data to illustrate the strengths and limitations of each method.

The Synthetic Challenge: A Mixture of Isomers

The synthesis of 2,5-disubstituted morpholines can proceed through various routes, often resulting in a diastereomeric mixture of cis and trans isomers.[2][3] The ratio of these isomers can be influenced by reaction conditions such as temperature, with thermodynamic control sometimes favoring the more stable cis isomer.[3] Given that the biological activity can be highly dependent on the specific stereochemistry, a robust analytical workflow is essential to differentiate and characterize the individual isomers.[4]

A Multi-Pronged Approach to Structural Validation

A combination of spectroscopic and chromatographic techniques is typically employed for the comprehensive structural elucidation of stereoisomers. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography (GC), and Single-Crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Geometry

NMR spectroscopy is a powerful, non-destructive technique for determining the connectivity and stereochemistry of molecules in solution.[5][6] For distinguishing between cis and trans isomers of this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques, are invaluable.[6][7][8]

Key Differentiating Features in NMR:

  • Chemical Shifts (δ): The electronic environment of protons and carbons in the cis and trans isomers will differ due to the different spatial orientations of the ethyl groups. This leads to distinct chemical shifts in their respective NMR spectra.

  • Coupling Constants (J): The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.[5] In the chair conformation of the morpholine ring, the coupling constants between axial-axial (Jaa), axial-equatorial (Jae), and equatorial-equatorial (Jee) protons will be different.[5] These differences can be used to infer the relative stereochemistry of the ethyl groups.

  • Nuclear Overhauser Effect (NOE): 2D NOESY experiments can reveal through-space interactions between protons. For the cis isomer, NOE correlations would be expected between the protons of the two ethyl groups, whereas such correlations would be absent or much weaker for the trans isomer.

Experimental Protocol: NMR Analysis

A detailed protocol for acquiring and analyzing NMR data is provided below.

Data Presentation: Comparative NMR Data

Parametercis-2,5-diethylmorpholinetrans-2,5-diethylmorpholineRationale for Difference
¹H NMR: CH-CH₃(Predicted) Triplet, distinct δ(Predicted) Triplet, distinct δDifferent shielding effects from the other ethyl group.
¹H NMR: NH (Predicted) Broad singlet(Predicted) Broad singletSimilar environment, may not be a primary differentiator.
¹H NMR: CH -CH₂-CH₃(Predicted) Multiplet, distinct δ(Predicted) Multiplet, distinct δDifferent spatial orientation leads to different magnetic environments.
¹³C NMR: C H-CH₂-CH₃(Predicted) Distinct δ(Predicted) Distinct δSteric compression and electronic effects alter the chemical shift.
¹³C NMR: C H₂-CH₃(Predicted) Distinct δ(Predicted) Distinct δThe orientation of one ethyl group influences the other in the cis isomer.
NOESYCorrelation between protons of the two ethyl groupsNo significant correlation between protons of the two ethyl groupsProximity of the ethyl groups in the cis isomer allows for through-space interaction.

Note: The predicted values are based on general principles of NMR spectroscopy as applied to substituted morpholines. Actual chemical shifts and coupling constants would need to be determined experimentally.

Gas Chromatography (GC): Separating the Isomers

Gas chromatography is a powerful technique for separating volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase.[9] For the cis and trans isomers of this compound, their different boiling points and interactions with the stationary phase allow for their separation and quantification.[10]

Key Principles for GC Separation:

  • Stationary Phase Selection: A polar stationary phase, such as one containing polyethylene glycol (PEG) or cyanopropyl groups, is often effective for separating isomers.[11][12] The differential interaction of the cis and trans isomers with the polar stationary phase will lead to different retention times.

  • Temperature Programming: A carefully optimized temperature program can enhance the separation of isomers with close boiling points.[9]

Experimental Protocol: Gas Chromatography (GC) Analysis

A detailed protocol for the GC separation of the isomers is provided below.

Data Presentation: Comparative GC Data

Parametercis-2,5-diethylmorpholinetrans-2,5-diethylmorpholineRationale for Difference
Retention Time (min)(Predicted) Shorter(Predicted) LongerThe more compact cis isomer may have a slightly lower boiling point and weaker interaction with a polar column, leading to earlier elution. However, the exact order can depend on the specific column and conditions.
Peak ResolutionBaseline separation achievable with optimized methodBaseline separation achievable with optimized methodDifferences in volatility and column interaction allow for separation.

Note: The predicted elution order is a general expectation and can be influenced by the specific GC column and analytical conditions.

Single-Crystal X-ray Crystallography: The Definitive Structure

Single-crystal X-ray crystallography is considered the gold standard for the unambiguous determination of the three-dimensional structure of a molecule.[13] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, revealing the precise arrangement of atoms and the relative stereochemistry.[5][14]

Why X-ray Crystallography is Authoritative:

  • Unambiguous Stereochemistry: It provides direct visualization of the cis or trans relationship of the substituents.[13][15]

  • Conformational Details: It reveals the preferred conformation of the morpholine ring (e.g., chair, boat) in the solid state.[5][15]

  • Intermolecular Interactions: It provides insights into how the molecules pack in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Crystallography

A general protocol for obtaining and analyzing single-crystal X-ray diffraction data is provided below.

Visualizing the Validation Workflow

G cluster_synthesis Synthesis cluster_separation Separation & Analysis cluster_validation Structural Validation Synthesis Synthesis of this compound Mixture Mixture of cis and trans Isomers Synthesis->Mixture GC Gas Chromatography (GC) Mixture->GC Separation NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Mixture->NMR Characterization Xray Single-Crystal X-ray Crystallography Mixture->Xray Definitive Confirmation (if crystals form) Cis_Structure Validated cis-Isomer Structure GC->Cis_Structure Isolated cis Trans_Structure Validated trans-Isomer Structure GC->Trans_Structure Isolated trans NMR->Cis_Structure Structural Elucidation NMR->Trans_Structure Structural Elucidation Xray->Cis_Structure Xray->Trans_Structure

Caption: Workflow for the validation of this compound isomers.

Detailed Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound isomer mixture (or isolated isomer) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum.

    • Acquire a 2D NOESY spectrum to identify through-space correlations.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratio of the cis and trans isomers in the mixture.

    • Analyze the chemical shifts, coupling constants, and NOE correlations to assign the stereochemistry of each isomer.

Protocol 2: Gas Chromatography (GC)
  • Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a polar capillary column (e.g., DB-WAX, SP-2380).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 200 °C).

  • Data Analysis:

    • Identify the peaks corresponding to the cis and trans isomers based on their retention times.

    • Calculate the relative percentage of each isomer by integrating the peak areas.

Protocol 3: Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of each isolated isomer suitable for X-ray diffraction. This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[5][13]

  • Instrumentation: Use a single-crystal X-ray diffractometer.

  • Data Collection: Mount a suitable crystal and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[5][13]

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the precise atomic coordinates and confirming the stereochemistry.[13]

Conclusion

The structural validation of synthesized this compound isomers requires a multi-faceted analytical approach. While NMR spectroscopy provides crucial information about the molecular geometry in solution and GC allows for the separation and quantification of the isomers, single-crystal X-ray crystallography offers the most definitive structural proof. By employing these techniques in a complementary fashion, researchers can confidently assign the stereochemistry of their synthesized compounds, a critical step for advancing drug discovery programs.

References

  • Gotor, V. et al. (2010). Enantioselective chemoenzymatic synthesis of cis- and trans-2,5-disubstituted morpholines. Journal of Organic Chemistry.
  • BenchChem. (2025). Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. BenchChem.
  • Al-Majid, A. M. et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI.
  • BenchChem. (2025). Comparative Guide to the Structural Validation of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane: A Focus on X-ray Crystallography an. BenchChem.
  • ResearchGate. (n.d.). Chemical structures of various morpholine containing natural and synthetic compounds.
  • Al-Adiwish, W. M. et al. (2019). A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS. American Journal of Quantum Chemistry and Molecular Spectroscopy.
  • Sár, C. et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry.
  • Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.
  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.
  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?.
  • ResearchGate. (2013). Synthesis of a cis 2,5-Disubstituted Morpholine by De-epimerization: Application to the Multigram Scale Synthesis of a Mineralocorticoid Antagonist.
  • ResearchGate. (n.d.). Conformational analysis of morpholine studied using Raman spectroscopy and Density Functional Theoretical calculations.
  • Tang, A. et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC.
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia.
  • ACS Publications. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Organic Chemistry Portal.
  • PubChem. (n.d.). 2,5-Dimethylmorpholine. PubChem.
  • Google Patents. (n.d.). EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine.
  • J&W Pharmlab. (n.d.). cis-2,5-Dimethyl-morpholine - CAS:68043-56-1. J&W Pharmlab.
  • European Journal of Chemistry. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry.
  • CABI Digital Library. (n.d.). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. CABI Digital Library.
  • Fisher Scientific. (n.d.). eMolecules​ cis-2,5-Dimethyl-morpholine | 68043-56-1 | | 1g. Fisher Scientific.
  • Semantic Scholar. (2023).
  • MDPI. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. MDPI.
  • PubMed. (2004). Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines. PubMed.
  • INIS-IAEA. (2025). Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. INIS-IAEA.
  • National Institute of Standards and Technology. (n.d.). Morpholine. NIST WebBook.
  • Dalton Transactions (RSC Publishing). (n.d.). Templating effect of trans-2,5-dimethylpiperazine (TDMP) on the structural dimensionality of hybrid metal halides. Dalton Transactions.

Sources

Comparative Analysis of Substituted Morpholines in Epoxy Curing: Catalytic vs. Stoichiometric Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of substituted morpholines in the curing of Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resins. While morpholine derivatives are ubiquitous in pharmaceutical synthesis as solubility enhancers, their role in polymer chemistry is equally critical but distinct.

We analyze three distinct classes of morpholine derivatives to demonstrate how substituent group chemistry dictates the curing mechanism:

  • N-Methylmorpholine (NMM): A tertiary amine acting purely as a Lewis base catalyst/accelerator.

  • N-(3-Aminopropyl)morpholine (NAPM): A primary amine-functionalized derivative acting as a stoichiometric curing agent (hardener).

  • 4-(2-Hydroxyethyl)morpholine (HEM): A hydroxyl-functionalized co-catalyst that leverages hydrogen bonding for acceleration.

Mechanistic Comparison: The Chemistry of Cure

To select the correct morpholine derivative, one must understand the causality between the substituent structure and the reaction pathway.

Electronic and Steric Effects
  • NMM (Catalytic): The methyl group is electron-donating, increasing the nucleophilicity of the nitrogen. However, lacking active hydrogens, it cannot crosslink the network itself. It initiates anionic homopolymerization or accelerates anhydride-epoxy reactions via zwitterion formation.

  • NAPM (Stoichiometric): The propyl-amine chain provides reactive primary amine hydrogens (

    
    ). The morpholine ring acts as an internal catalyst, accelerating the reaction of the primary amine with the epoxide. This "autocatalytic" structure often results in tougher networks than standard aliphatic amines.
    
  • HEM (Synergistic): The hydroxyl group acts as a proton donor, stabilizing the alkoxide intermediate formed during ring opening. This significantly lowers the activation energy (

    
    ) compared to non-hydroxylated tertiary amines like N-ethylmorpholine.
    
Reaction Pathways Visualization

The following diagram illustrates the divergent mechanistic pathways for these derivatives.

MorpholineMechanisms cluster_NMM N-Methylmorpholine (Catalytic) cluster_NAPM N-Aminopropylmorpholine (Stoichiometric) Epoxy Epoxide Ring (DGEBA) Zwitterion Zwitterion Intermediate (N+ ... O-) Epoxy->Zwitterion AmineAdduct Secondary Amine Formation Epoxy->AmineAdduct NMM NMM (Tertiary Amine) NMM->Epoxy Nucleophilic Attack Polymer_NMM Ether Network (Homopolymerization) Zwitterion->Polymer_NMM Chain Growth NAPM NAPM (Primary Amine) NAPM->Epoxy Active H Transfer Polymer_NAPM Amine-Epoxy Network (Crosslinked) AmineAdduct->Polymer_NAPM Crosslinking

Figure 1: Divergent reaction pathways. NMM initiates catalytic chain growth (top), while NAPM integrates into the polymer backbone via step-growth polymerization (bottom).

Experimental Comparison and Performance Data

The following data compares these derivatives in a standard DGEBA resin system (EEW ~190).

Comparative Performance Table
PropertyN-Methylmorpholine (NMM)N-(3-Aminopropyl)morpholine (NAPM)4-(2-Hydroxyethyl)morpholine (HEM)
CAS Number 109-02-4123-00-2622-40-2
Function Accelerator / CatalystCuring Agent (Hardener)Co-Catalyst / Reactive Diluent
Typical Loading 1–5 phr (parts per hundred resin)20–40 phr (Stoichiometric)2–10 phr
Gel Time (25°C) Fast (< 15 min)*Moderate (30–50 min)Moderate-Fast (20–40 min)
Exotherm Profile Sharp, High Peak TempBroad, Managed ReleaseBalanced
Mechanism Anionic PolymerizationStep-Growth AdditionHydroxyl-Promoted Catalysis
Key Advantage Speed; Anhydride compatibilityToughness; Flexibility; AdhesionLower activation energy; Solubility

*Note: NMM gel time is highly dependent on the presence of anhydrides. In homopolymerization (neat), it requires heat initiation (>80°C).

Interpretation of Data[1][2][3][4][5][6][7]
  • Cure Speed: NMM is the superior choice for rapid throughput in anhydride systems (e.g., electronic potting) due to its high basicity and low steric hindrance compared to N-ethylmorpholine.

  • Mechanical Properties: NAPM yields a polymer with higher flexibility and impact resistance. The propyl chain acts as a soft segment, and the linkage is covalent, unlike the catalytic ether linkages formed by NMM.

  • Reactivity: HEM shows a unique "induction" period followed by rapid cure. The hydroxyl group facilitates the opening of the epoxide ring via hydrogen bonding, making it an excellent accelerator for sluggish amine hardeners (like polyamides).

Detailed Experimental Protocols

To validate these findings in your own lab, follow these self-validating protocols.

Protocol: Differential Scanning Calorimetry (DSC) Kinetics

This protocol determines the Activation Energy (


) and Total Enthalpy (

) of the cure.

Reagents:

  • DGEBA Epoxy Resin (e.g., EPON 828 or equivalent).

  • Morpholine derivative (Dry, <0.1% H2O).

Workflow:

  • Stoichiometric Calculation:

    • For NAPM: Calculate phr based on Amine Hydrogen Equivalent Weight (AHEW).

    • For NMM/HEM: Fix loading at 3 phr for catalytic comparison.

  • Mixing: Mix resin and agent at 25°C under vacuum (2 min) to remove air bubbles.

  • DSC Setup:

    • Instrument: Standard DSC (e.g., TA Instruments Q2000).

    • Pan: Tzero Aluminum Hermetic Pan.

    • Sample Mass: 5–10 mg.

  • Run Parameters:

    • Dynamic Scan: Ramp from 25°C to 250°C at 10°C/min.

    • Isothermal Scan (Optional): Hold at 100°C for 60 min (for NMM anhydride systems).

Data Analysis:

  • Integrate the exotherm peak to find

    
     (J/g).
    
  • Identify

    
     (Onset Temperature) and 
    
    
    
    (Peak Temperature).
  • Validation Check: If

    
     varies by >5% between triplicates, check mixing homogeneity.
    
Protocol: Gel Time Determination (Sunshine Gel Timer)

Used to determine the "working life" of the formulation.

  • Weigh 100g of DGEBA resin into a standardized cup.

  • Add the specific morpholine derivative.

  • Mix for exactly 60 seconds.

  • Insert the glass rod of the gel timer and start the counter.

  • Record time when the motor stalls (infinite viscosity).

Application Suitability Guide

Use the decision logic below to select the appropriate morpholine for your formulation.

ApplicationLogic Start Select Application Goal Q1 Primary Curing Mechanism? Start->Q1 Branch1 Need Hardener (Crosslinker) Q1->Branch1 Stoichiometric Branch2 Need Accelerator (Catalyst) Q1->Branch2 Catalytic Result_NAPM Use NAPM (Coatings, Adhesives) High Toughness Branch1->Result_NAPM Q2 System Type? Branch2->Q2 Result_NMM Use NMM (Anhydride Potting) High Heat Resistance Q2->Result_NMM Anhydride Cure Result_HEM Use HEM (Sluggish Amines) Low Temp Activation Q2->Result_HEM Amine Acceleration

Figure 2: Decision tree for selecting morpholine derivatives based on formulation requirements.

References

  • Huntsman Corporation. (n.d.). Jeffamine and Morpholine Derivatives in Epoxy Applications. Retrieved from [Link] (General grounding on amine accelerators).

  • Ataman Chemicals. (2023). N-(3-Aminopropyl)morpholine Technical Data Sheet. Retrieved from [Link] (Properties of NAPM).

  • Polymer Innovation Blog. (2023). Accelerators for Amine Curing Agents. Retrieved from [Link] (Mechanisms of hydroxyl acceleration).

  • ResearchGate. (2015). The influence of tertiary amine accelerators on the curing behaviors of epoxy/anhydride systems. Retrieved from [Link] (Kinetics of NMM type catalysts).

Elemental analysis and mass spectrometry validation of 2,5-diethylmorpholine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Isomer Trap" in Morpholine Validation

In drug development, 2,5-diethylmorpholine (


) serves as a critical chiral building block. However, its validation presents a specific analytical challenge: Stereochemical Ambiguity .

Unlike simple aliphatic amines, 2,5-disubstituted morpholines exist as cis and trans diastereomers. Standard validation protocols often fail here. A Certificate of Analysis (CoA) relying solely on Elemental Analysis (EA) and low-resolution Mass Spectrometry (LRMS) will confirm the chemical formula but fail to detect isomeric ratios that drastically alter pharmacological potency.

This guide compares the Traditional Validation Workflow (EA + LRMS) against the Advanced Structural Workflow (EA + HRMS + GC-MS), demonstrating why the latter is the mandatory standard for pharmaceutical applications.

Comparative Analysis: Method Performance

The following table contrasts the performance of analytical techniques in validating this compound.

FeatureElemental Analysis (Combustion) Low-Res MS (ESI/EI) High-Res MS (Q-TOF) GC-MS / NMR
Primary Output Bulk Purity (%C, %H, %N)Molecular Weight (Nominal)Exact Mass (<5 ppm)Isomer Ratio (cis/trans)
Isomer Specificity None (Identical for cis/trans)None (Identical mass)None (Identical mass)High (Separation/Shift)
Impurity Detection >0.1% (Inorganic/Solvent)>1% (Ionizable organics)>0.01% (Trace organics)>0.1% (Volatile organics)
Role in Protocol Confirms "Bulk State"Confirms "Identity"Confirms "Formula"Confirms "Stereochemistry"

Scientist’s Verdict: Elemental Analysis is the gatekeeper for bulk solvent contamination and salt formation, but it must be paired with chromatographic separation (GC-MS) to resolve the cis/trans ratio, which EA and HRMS cannot distinguish.

Experimental Protocol 1: Elemental Analysis (Combustion)

Objective: To validate bulk purity and confirm the absence of inorganic salts or trapped solvents. Target Compound: this compound (


, MW: 143.23  g/mol ).
Theoretical Composition
  • Carbon: 67.09%

  • Hydrogen: 11.96%

  • Nitrogen: 9.78%

Methodology (Self-Validating System)

Instrument: Flash 2000 CHNS/O Analyzer or equivalent. Carrier Gas: Helium (99.999%). Combustion Temp: 950°C.

  • System Suitability Test (SST): Before analyzing the sample, run a standard of Acetanilide (

    
    ).
    
    • Validation Rule: The run is valid ONLY if Acetanilide results are within

      
       of theoretical values.
      
  • Sample Preparation: Weigh 2.0–3.0 mg of this compound into a tin capsule.

    • Note: As a liquid/oil, seal the capsule immediately to prevent evaporation (which biases %C results lower).

  • Combustion: Sample is introduced into the combustion reactor with oxygen injection.

  • Detection: Gases (

    
    ) are separated via GC column and detected by Thermal Conductivity Detector (TCD).
    
Acceptance Criteria

The sample is deemed "Pure" if experimental values fall within


  of the theoretical calculation (standard IUPAC tolerance).

Critical Insight: If Nitrogen is correct but Carbon is low, you likely have trapped water. If Carbon is high, you likely have trapped ether/solvent from synthesis.

Experimental Protocol 2: Mass Spectrometry (Structural Validation)

Objective: To confirm molecular formula and elucidate structure via fragmentation. Instrument: Q-TOF LC/MS (Positive Mode ESI).

Methodology
  • Dilution: Dilute sample to 1 ppm in Methanol + 0.1% Formic Acid.

  • Infusion: Direct infusion at 5 µL/min (bypass column for rapid ID).

  • Source Conditions:

    • Capillary Voltage: 3.5 kV.

    • Fragmentor Voltage: 100 V (to induce characteristic ring opening).

Data Interpretation & Fragmentation Logic

The mass spectrum of this compound follows a specific pathway driven by the ionization of the nitrogen atom.

Key Diagnostic Ions:

  • m/z 144.1388: Protonated Molecular Ion

    
    .
    
  • m/z 115.09: Loss of Ethyl group (

    
    ).
    
  • m/z 86.06: Ring cleavage (Retro-Diels-Alder type fragmentation).

Visualization: MS Fragmentation Pathway

The following diagram illustrates the mechanistic cleavage of the morpholine ring during MS/MS analysis.

MS_Fragmentation Start This compound [M+H]+ m/z 144.14 Step1 Alpha-Cleavage (Ring Opening) Start->Step1 Collision Energy 15eV Frag1 Loss of Ethyl Group [-C2H5] Step1->Frag1 Ion1 Fragment Ion m/z 115.10 Frag1->Ion1 Primary Fragment Frag2 Secondary Elimination [-C2H4] Ion1->Frag2 Ion2 Pyrrolidine-like Cation m/z 87.07 Frag2->Ion2 Secondary Fragment

Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound. The loss of the ethyl side chain is the primary diagnostic event.

The Isomer Resolution (The "Missing Link")

While EA and HRMS validate the atoms, they cannot distinguish the cis (2,5-syn) from the trans (2,5-anti) isomer. The cis isomer is generally thermodynamically favored, but synthesis often yields a mixture (e.g., 70:30).

Recommended Validation Step: Perform GC-MS using a non-polar capillary column (e.g., DB-5MS).

  • Observation: The trans isomer, having a slightly more accessible lone pair and different dipole moment, typically elutes after the cis isomer.

  • Reporting: The CoA must state the "Diastereomeric Ratio (dr)" derived from GC integration, not just the total purity.

References

  • Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH. (General reference for solvent selection and purity standards).
  • Holzgrabe, U. (2010). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier.
  • Journal of Organic Chemistry Guidelines. "Characterization of New Compounds." American Chemical Society.[1] [Link] (Standard for

    
     Elemental Analysis tolerance).
    
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley.

Sources

Safety Operating Guide

2,5-Diethylmorpholine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety & Disposal Protocol for 2,5-Diethylmorpholine

As drug development pipelines increasingly rely on complex functionalized heterocycles, the safe handling and disposal of morpholine derivatives like this compound (CAS: 1094657-75-6)[1] have become critical operational priorities. This compound is a secondary amine that presents unique environmental, health, and safety (EHS) challenges.

This guide provides an authoritative, self-validating framework for the proper disposal and spill management of this compound, ensuring compliance with environmental regulations and protecting laboratory personnel from both acute chemical hazards and long-term toxicological risks.

Hazard Profile & Mechanistic Causality

To design an effective disposal system, scientists must first understand the chemical causality behind the substance's hazards. This compound exhibits the characteristic reactivity of substituted morpholines: it is a volatile, flammable liquid that is highly corrosive to biological tissues and certain metals[2].

Crucially, as a secondary amine, this compound poses a severe latent risk: Nitrosamine Formation . In the presence of nitrosating agents (e.g., nitrites, nitrous acid) under acidic or ambient conditions, secondary amines undergo N-nitrosation to form N-nitrosamines[3]. Nitrosamines are classified under the ICH M7(R1) guideline as high-potency, mutagenic carcinogens (the "cohort of concern")[4]. Therefore, waste streams containing this compound must be strictly segregated from any nitrogenous oxidizing agents to prevent the accidental synthesis of these highly regulated carcinogens.

Table 1: Quantitative & Qualitative Hazard Summary for this compound Waste

Hazard CategoryCharacteristicOperational Consequence
Chemical Identity Secondary Amine (CAS: 1094657-75-6)High risk of N-nitrosamine formation if mixed with nitrites[3].
Flammability Flammable Liquid & VaporRequires grounded, explosion-proof collection equipment and non-sparking tools[2].
Corrosivity High pH; attacks copper/zinc alloysWaste must be stored in HDPE or PTFE containers; avoid brass/copper fittings[5].
Environmental Mobile in water; aquatic toxicityCannot be discharged into municipal sewer systems[2][6].

Standard Operating Procedure: Routine Waste Disposal

The following step-by-step methodology must be implemented for the routine disposal of liquid waste containing this compound.

Step 1: Container Selection and Preparation

  • Select a chemically compatible waste receptacle. High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers are mandatory. Do not use metal cans with copper or brass components, as morpholines are corrosive to these metals[5].

  • Ensure the container is grounded and bonded to prevent static discharge, as the vapors are highly flammable[2].

Step 2: Segregation (The Anti-Nitrosation Protocol)

  • Critical Step: Verify that the waste stream does not contain, and will not be mixed with, nitrites, nitrates, or other nitrosating agents[3][4].

  • Segregate the this compound waste from all strong acids and strong oxidizers to prevent violent exothermic reactions and the generation of toxic gases[5].

Step 3: Labeling and Storage

  • Label the container explicitly: "Hazardous Waste - Flammable/Corrosive Liquid (Contains this compound - Secondary Amine)".

  • Store the sealed container in a dedicated, ventilated flammable storage cabinet, utilizing a secondary containment tray to capture any potential leaks.

Step 4: Institutional Transfer

  • Transfer the waste to your institutional EHS department or a licensed RCRA (Resource Conservation and Recovery Act) hazardous waste vendor.

  • The mandated ultimate disposal method is high-temperature incineration (>2000°F) in a facility equipped with an afterburner and a nitrogen oxide (NOx) scrubber[6][7].

Emergency Spill Containment & Remediation

In the event of a localized laboratory spill, immediate containment is required to prevent vapor accumulation and environmental release.

Step-by-Step Spill Response:

  • Evacuation & Ignition Control: Immediately evacuate non-essential personnel from the spill zone. Eliminate all sources of ignition (open flames, hot surfaces, standard electrical equipment)[2][8].

  • PPE Donning: Responders must wear a self-contained breathing apparatus (SCBA) or a full-face respirator with appropriate organic vapor cartridges, heavy-duty butyl rubber gloves, and a chemical-resistant suit[6].

  • Vapor Suppression & Containment: If available, apply a vapor-suppressing foam over the liquid. Dike the spill using non-combustible absorbent materials such as dry sand, earth, or commercial diatomaceous earth[2][9]. Never use combustible absorbents like sawdust, which can ignite.

  • Collection: Use non-sparking tools (e.g., plastic or beryllium-copper shovels) to scoop the absorbed mixture into a heavy-duty, sealable hazardous waste drum[2].

  • Decontamination: Wash the contaminated floor surface thoroughly with water and a mild detergent. Collect all rinsate as hazardous waste; under no circumstances should the rinsate be flushed down the drain, as it can form explosive mixtures in confined sewer spaces[8][9].

Waste Routing & Destruction Logic

The fundamental logic behind the disposal of this compound is complete thermal destruction. Because the morpholine ring is chemically stable in the biosphere and does not readily degrade in water environments[7], dilution or biological treatment is insufficient for concentrated laboratory waste.

When this compound is incinerated, the combustion of the nitrogen-containing ring generates toxic nitrogen oxides (NO, NO2)[5][7]. Therefore, the disposal facility's infrastructure must include an alkaline scrubber system to neutralize these gases before atmospheric release, ensuring a closed-loop safety system from the benchtop to the environment.

G A This compound Waste Stream B Liquid Waste (HDPE/PTFE Containers) A->B Routine C Spill Cleanup (Inert Absorbent) A->C Emergency D EHS Segregation (Away from Acids/Nitrites) B->D C->D E Commercial Incineration (>2000°F) D->E RCRA Transport F NOx Scrubber Treatment E->F Emission Control

Figure 1: Operational workflow and decision tree for the safe segregation, transport, and thermal destruction of this compound waste.

References

  • Redox. (2022). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • United States Department of Agriculture (USDA). (2001). Morpholine - Processing. Retrieved from [Link]

  • International Programme on Chemical Safety (IPCS) INCHEM. (1995). Morpholine (HSG 92). Retrieved from [Link]

  • Cosmetic Ingredient Review (CIR). (2023). Nitrosation Resource Document. Retrieved from [Link]

  • Association for Accessible Medicines. (n.d.). Nitrosamines. Retrieved from [Link]

  • Penta Chemicals. (2025). Morpholine - Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Morpholine. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.